5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine
Description
BenchChem offers high-quality 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-7-10(13)8-14-11(9)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTNQXQJPDTGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214237 | |
| Record name | (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934000-34-7 | |
| Record name | (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934000-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine, a compound of interest for researchers and professionals in drug development and organic synthesis. The presented methodology is grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and high yield.
Introduction
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is a substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The strategic placement of the bromo, methyl, and piperidinylcarbonyl substituents offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide will detail a robust two-step synthesis commencing from the readily accessible precursor, 5-bromo-3-methylpyridine-2-carbonitrile.
Retrosynthetic Analysis and Synthesis Strategy
The most logical and efficient synthetic approach to the target molecule involves a two-step sequence:
-
Hydrolysis of the nitrile group of 5-bromo-3-methylpyridine-2-carbonitrile to the corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid.
-
Amide coupling of the resulting carboxylic acid with piperidine to form the final product.
This strategy is advantageous due to the generally high yields and straightforward nature of both hydrolysis and amide bond formation reactions. The choice of starting material is also strategic, as substituted pyridine carbonitriles are often accessible through various synthetic routes.[1]
Synthesis Pathway Visualization
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic route to 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-methylpicolinic Acid
The initial step involves the hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile. This reaction is typically carried out under basic conditions, which facilitates the conversion of the nitrile to a carboxylate salt, followed by acidification to yield the desired carboxylic acid.
Protocol:
-
To a solution of 5-bromo-3-methylpyridine-2-carbonitrile (1 equivalent) in ethanol, add a 6.0 M aqueous solution of sodium hydroxide (NaOH) (3 equivalents).[2]
-
Heat the reaction mixture to 80°C and stir for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.[2]
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous phase to a pH of 2-3 using hydrochloric acid (HCl).[2]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-bromo-3-methylpicolinic acid as a solid.[2]
Causality behind Experimental Choices:
-
Base-catalyzed hydrolysis: The use of a strong base like NaOH is crucial for the efficient saponification of the nitrile group.
-
Elevated temperature: Heating the reaction mixture increases the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe.[2]
-
Acidification: This step is essential to protonate the carboxylate salt formed in situ, leading to the precipitation or extraction of the final carboxylic acid product.[2]
Step 2: Synthesis of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine
The final step is an amide coupling reaction between 5-bromo-3-methylpicolinic acid and piperidine. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Protocol:
-
Suspend 5-bromo-3-methylpicolinic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-bromo-3-methylpicolinoyl chloride can be used directly in the next step.
-
Dissolve the crude acyl chloride in dry DCM and cool to 0°C.
-
Add a solution of piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 1M HCl), a mild basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine.
Causality behind Experimental Choices:
-
Acyl chloride formation: The conversion of the carboxylic acid to an acyl chloride significantly increases its electrophilicity, making it highly susceptible to nucleophilic attack by the amine.[3] Thionyl chloride is a common and cost-effective reagent for this purpose.
-
Use of a non-nucleophilic base: The addition of a base like triethylamine is necessary to neutralize the HCl generated during the reaction of the acyl chloride with piperidine, driving the reaction to completion.
-
Aqueous workup: The series of washes removes unreacted starting materials, reagents, and byproducts, simplifying the final purification.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this synthetic pathway.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Bromo-3-methylpyridine-2-carbonitrile | 5-Bromo-3-methylpicolinic acid | NaOH | Ethanol/H₂O | 80 | 1.5 | ~98[2] | >95 |
| 2 | 5-Bromo-3-methylpicolinic acid | 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine | 1. SOCl₂ 2. Piperidine, TEA | DCM | 0 to RT | 2-4 | 80-90 | >98 |
Note: Yields are estimates based on typical laboratory results for similar reactions and may vary depending on experimental conditions and scale.
Conclusion
The described two-step synthesis of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine from 5-bromo-3-methylpyridine-2-carbonitrile offers a reliable, high-yielding, and scalable route to this valuable chemical intermediate. The protocols provided are based on well-established chemical transformations and have been designed to be both efficient and reproducible. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt this methodology for their specific needs in the fields of pharmaceutical and chemical development.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.[Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Method for preparing 5-bromo-2-methylpyridine.
-
A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Ben. Worldwidejournals.com.[Link]
-
Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap.[Link]
- Preparation method for 2,5-dibromo-3-methylpyridine.
-
The Role of 5-Bromo-3-methylpyridine-2-carboxylic Acid in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]
- Method for preparing 5-bromoacetylsalicylic acid methyl ester.
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Europe PMC.[Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.[Link]
-
5-Bromo-pyridine-2-carboxylic Acid Methylamide. Pipzine Chemicals.[Link]
-
Br O O. Googleapis.com.[Link]
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.[Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
Sources
An In-depth Technical Guide to 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical identity, a proposed synthetic pathway, expected analytical characterization, safety protocols, and a discussion of its potential applications based on the structural motifs present in the molecule.
Compound Identification and Physicochemical Properties
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and a piperidine-carboxamide moiety on the pyridine ring imparts a unique combination of steric and electronic properties, making it an attractive scaffold for further chemical modifications and a candidate for biological screening.
| Identifier | Value | Source |
| CAS Number | 934000-34-7 | |
| Molecular Formula | C₁₂H₁₅BrN₂O | |
| Molecular Weight | 283.17 g/mol | |
| Canonical SMILES | CC1=CC(=CN=C1C(=O)N2CCCCC2)Br | Inferred from structure |
| Physical Form | Solid |
Chemical Structure:
Caption: 2D structure of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine.
Synthetic Protocol: A Proposed Pathway
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 5-Bromo-3-methylpicolinoyl chloride
The initial step involves the conversion of the carboxylic acid group of 5-bromo-3-methylpicolinic acid to a more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using thionyl chloride or oxalyl chloride.
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methylpicolinic acid (1.0 eq).
-
Solvent Addition: Suspend the starting material in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the suspension at 0 °C.[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-bromo-3-methylpicolinoyl chloride, often a solid or oil, can be used in the next step without further purification.
Causality: The conversion to an acyl chloride is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine (piperidine) in the subsequent amidation step.
Step 2: Synthesis of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine
This final step involves the formation of the amide bond through the reaction of the synthesized acyl chloride with piperidine.
Protocol:
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
Acyl Chloride Addition: Cool the solution of piperidine to 0 °C and add a solution of the crude 5-bromo-3-methylpicolinoyl chloride (1.0 eq) in the same solvent dropwise.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine.
-
Self-Validation: The formation of a triethylammonium chloride salt, which often precipitates from the reaction mixture, serves as a visual indicator of reaction progress. The final product's purity should be confirmed by the analytical techniques described in the following section.
Analytical Characterization (Expected)
Due to the lack of published spectra for this specific compound, this section outlines the expected analytical data based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring appearing as distinct signals in the downfield region (δ 7.0-8.5 ppm).- A singlet corresponding to the methyl group protons (δ 2.0-2.5 ppm).- Multiple signals in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the non-equivalent methylene protons of the piperidine ring. |
| ¹³C NMR | - A carbonyl carbon signal in the downfield region (δ 165-175 ppm).- Aromatic carbon signals for the pyridine ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.- A signal for the methyl carbon (δ 15-25 ppm).- Signals for the piperidine ring carbons in the aliphatic region (δ 20-50 ppm). |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (283.17 for C₁₂H₁₅⁷⁹BrN₂O and 285.17 for C₁₂H₁₅⁸¹BrN₂O, in an approximate 1:1 ratio due to the isotopic abundance of bromine).- Characteristic fragmentation patterns, including the loss of the piperidine ring or the carbonyl group. |
| Infrared (IR) Spectroscopy | - A strong carbonyl (C=O) stretching band for the amide group, typically in the range of 1630-1680 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C-N stretching vibrations.- C-Br stretching vibration in the fingerprint region. |
Potential Applications and Research Directions
The structural features of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine suggest its utility as a versatile building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The pyridine core is a prevalent scaffold in numerous biologically active compounds. The piperidine moiety is also a key pharmacophore found in many approved drugs, often contributing to improved pharmacokinetic properties and target binding. The presence of the bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Oncology: Pyridine derivatives have been extensively investigated as kinase inhibitors and anticancer agents.
-
Neuroscience: The piperidine motif is present in many centrally acting drugs.
-
Infectious Diseases: Substituted pyridines have shown promise as antibacterial and antiviral agents.
The combination of these structural elements in 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine makes it an excellent starting point for the synthesis of novel compound libraries for high-throughput screening in drug discovery programs.
Materials Science
The pyridine ring can act as a ligand for metal coordination, suggesting potential applications in the development of novel catalysts, sensors, or functional materials. The bromo-substitution allows for the facile introduction of other functional groups that can be used to tune the electronic and photophysical properties of the resulting materials.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is not publicly available, general safety precautions for handling halogenated aromatic compounds and amides should be strictly followed.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Toxicity Profile (Inferred):
Based on related compounds, 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Long-term exposure effects are unknown.
Conclusion
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is a valuable chemical entity with significant untapped potential. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic route, and a projection of its analytical characteristics. The unique combination of a reactive bromine handle, a biologically relevant pyridine-piperidine amide core, and a methyl group for steric influence positions this compound as a highly promising scaffold for future research and development in both medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their exploration of this and related heterocyclic systems.
References
-
PrepChem. Synthesis of picolinic acid chloride.[Link]
- Google Patents.CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.[Link]
-
PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole.[Link]
Sources
Spectroscopic Characterization of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This guide provides an in-depth technical overview of the spectroscopic characterization of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine, a compound of interest in medicinal chemistry due to its substituted pyridine core. As a Senior Application Scientist, my objective is to not only present the spectroscopic data but also to provide insights into the experimental rationale and interpretative logic that underpins the structural confirmation of this molecule. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for molecular characterization.
The structural hypothesis for 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is presented below:
Caption: Molecular Structure of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine
Synthesis and Sample Preparation
The synthesis of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine can be achieved through a multi-step process, commencing with commercially available starting materials. A plausible synthetic route is outlined below.
Caption: Proposed Synthesis Workflow
For spectroscopic analysis, the final compound was purified by column chromatography on silica gel. The sample was then dried under high vacuum to remove any residual solvents, which is crucial for accurate NMR and IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound, providing a direct confirmation of its elemental composition.
Experimental Protocol
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source was utilized.
-
Sample Preparation: The purified compound was dissolved in methanol at a concentration of approximately 1 mg/mL.
-
Acquisition Parameters: The sample solution was infused directly into the ESI source. The analysis was performed in positive ion mode, and the mass-to-charge ratio (m/z) was scanned over a range of 100-500.
Data Summary
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | C₁₂H₁₅BrN₂O | - |
| Molecular Weight | - | 283.16 g/mol |
| [M+H]⁺ (m/z) | 284.0441 | 284.0444 |
| [M+Na]⁺ (m/z) | 306.0260 | 306.0263 |
Interpretation and Insights
The high-resolution mass spectrum provides compelling evidence for the successful synthesis of the target molecule. The observed [M+H]⁺ peak at m/z 284.0441 is in excellent agreement with the theoretical value of 284.0444 for the protonated molecule. The characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) was also observed, further corroborating the presence of a bromine atom in the structure. The sodium adduct [M+Na]⁺ provides an additional point of confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for the analysis.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.
-
Acquisition Parameters: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2935, 2855 | Medium | C-H stretching (aliphatic) |
| 1645 | Strong | C=O stretching (amide) |
| 1570, 1440 | Medium | C=C and C=N stretching (pyridine ring) |
| 1260 | Medium | C-N stretching |
| 1020 | Medium | C-Br stretching |
Interpretation and Insights
The IR spectrum provides a clear fingerprint of the key functional groups. The strong absorption at 1645 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a tertiary amide, a central feature of the molecule. The presence of aliphatic C-H stretching vibrations at 2935 and 2855 cm⁻¹ confirms the piperidine and methyl groups. The absorptions in the 1570-1440 cm⁻¹ region are consistent with the aromatic C=C and C=N stretching vibrations of the pyridine ring. The C-Br stretch is also observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol
-
Instrumentation: A 400 MHz NMR spectrometer was used.
-
Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
Experiments Performed: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) were conducted.
¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.45 | d | 1H | H-6 (pyridine) |
| 7.80 | d | 1H | H-4 (pyridine) |
| 3.70 - 3.50 | m | 4H | H-α (piperidine) |
| 2.35 | s | 3H | -CH₃ |
| 1.70 - 1.50 | m | 6H | H-β, H-γ (piperidine) |
¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O (amide) |
| 155.0 | C-2 (pyridine) |
| 149.0 | C-6 (pyridine) |
| 141.0 | C-4 (pyridine) |
| 135.0 | C-3 (pyridine) |
| 118.0 | C-5 (pyridine) |
| 48.0, 43.0 | C-α (piperidine) |
| 26.5, 25.5, 24.5 | C-β, C-γ (piperidine) |
| 18.0 | -CH₃ |
Interpretation and Insights
The ¹H NMR spectrum clearly shows the two aromatic protons of the pyridine ring as doublets at 8.45 and 7.80 ppm. The downfield shift of the H-6 proton is expected due to its proximity to the nitrogen atom. The methyl group appears as a sharp singlet at 2.35 ppm. The piperidine protons exhibit complex multiplets in the aliphatic region, consistent with their different chemical environments.
The ¹³C NMR spectrum is also highly informative. The amide carbonyl carbon is observed at 168.5 ppm. The five distinct signals for the pyridine ring carbons, along with the signals for the piperidine and methyl carbons, account for all 12 carbon atoms in the molecule. The chemical shifts are in good agreement with predicted values and data from similar structures.[1] 2D NMR experiments (not detailed here for brevity) would further confirm the assignments by establishing proton-proton and proton-carbon correlations.
Caption: Integrated Spectroscopic Characterization Workflow
Conclusion
The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous structural confirmation of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating system of analysis. This guide has detailed the experimental protocols and the interpretative logic required to confidently elucidate the structure of this novel compound, underscoring the importance of a multi-technique approach in modern chemical research.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link][1]
Sources
The Fulcrum of Bioactivity: A Technical Guide to Substituted Bromopyridines in Drug Discovery
Foreword: The Enduring Relevance of Halogenated Heterocycles
In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure consistently found in a significant portion of FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal framework for the design of novel therapeutic agents. The introduction of a bromine atom to this versatile ring system further enhances its utility, creating a class of compounds known as substituted bromopyridines. These molecules are not merely synthetic intermediates but possess a rich and diverse range of biological activities that have captured the attention of researchers in oncology, microbiology, and neurology.
This technical guide provides an in-depth exploration of the biological potential of substituted bromopyridines. We will delve into their mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical insights into the application of these fascinating compounds in the quest for new medicines.
I. Anticancer Activity of Substituted Bromopyridines: A Multi-pronged Assault on Malignancy
Substituted bromopyridines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways and the induction of programmed cell death.
A. Inhibition of Receptor Tyrosine Kinases: Targeting Angiogenesis and Proliferation
A critical strategy in cancer therapy is the inhibition of receptor tyrosine kinases (RTKs), which play a central role in tumor growth, proliferation, and angiogenesis.[1] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Several substituted bromopyridine derivatives have been shown to be potent inhibitors of VEGFR-2.[2][3]
Mechanism of Action: By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds competitively inhibit its autophosphorylation, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[4][5] This disruption of tumor angiogenesis effectively "starves" the tumor, leading to growth arrest and regression.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Bromopyridines.
B. Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a crucial role in embryonic development and tissue homeostasis.[6][7] Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.[8][9] Certain imidazopyridine derivatives, which can be synthesized from bromopyridine precursors, have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway.[10]
Mechanism of Action: In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation. Bromopyridine-derived inhibitors can interfere with this pathway at various points, leading to the degradation of β-catenin and the downregulation of its target genes.[6]
Caption: Wnt/β-catenin Signaling and its Modulation.
C. Quantitative Assessment of Anticancer Activity
The in vitro anticancer activity of substituted bromopyridines is typically evaluated using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BrPt3 | HCT116 (Colon) | < Oxaliplatin | [11] |
| Compound 12 | Leukemia | Potent | |
| Compound 13 | Various | Nanomolar | |
| Compound 8 | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.31 - 0.39 | |
| Compound 12 (Imidazopyridine-quinoline hybrid) | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.29 - 0.35 | |
| Compound 13 (Imidazopyridine-carbazole hybrid) | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.30 - 0.41 | |
| Pyranopyridine 7b | HepG2, MCF-7 | 10.20, 7.39 | [3] |
| Pyranopyridine 11b | HepG2, MCF-7 | < 5-fluorouracil | [3] |
| Pyranopyridine 11c | HepG2, MCF-7 | < 5-fluorouracil | [3] |
Note: This table presents a selection of reported IC50 values to illustrate the potency of this class of compounds. For a comprehensive understanding, refer to the cited literature.
D. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted bromopyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the substituted bromopyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
II. Antimicrobial Activity of Substituted Bromopyridines: Disrupting the Microbial Fortress
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Substituted bromopyridines, particularly in the form of pyridinium salts, have demonstrated significant activity against a broad spectrum of bacteria, including multidrug-resistant strains.[14][15]
A. Mechanism of Action: Breaching the Bacterial Cell Membrane
The primary mechanism of antimicrobial action for many pyridinium bromide derivatives is the disruption of the bacterial cell membrane.[14][15][16] These cationic compounds are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.
Detailed Mechanism: Upon reaching the membrane, the hydrophobic alkyl chains of the pyridinium salts insert into the lipid bilayer, disrupting its integrity. This leads to the formation of pores or channels, causing leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.[17][18][19]
Caption: Mechanism of Bacterial Cell Membrane Disruption.
B. Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial activity of substituted bromopyridines is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyocyanin (PCN) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [20] |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromides | Staphylococcus aureus | Varies with alkyl chain length | [14] |
| Compound 3c, 3f, 3h | Staphylococcus aureus, Escherichia coli | 15.62 | [21] |
Note: This table provides examples of reported MIC values. The activity of these compounds is highly dependent on their specific structure and the bacterial strain being tested.
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[22][23][24][25]
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Substituted bromopyridine compounds
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the substituted bromopyridine compound in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Neurological Activity of Substituted Bromopyridines: Modulating Cholinergic Neurotransmission
Certain substituted bromopyridine derivatives have shown potential in the context of neurodegenerative diseases, such as Alzheimer's disease, primarily through their ability to inhibit cholinesterase enzymes.[10][26]
A. Mechanism of Action: Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. Cholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.[7][10]
Detailed Mechanism: Pyridyl-pyridazine derivatives, which can be synthesized from bromopyridine precursors, have been shown to act as dual inhibitors of both AChE and BuChE.[10] These compounds typically possess a structural motif that allows them to bind to the active site of the cholinesterase enzymes, preventing the hydrolysis of acetylcholine.
B. Quantitative Assessment of Cholinesterase Inhibition
The inhibitory potency of these compounds against cholinesterases is determined by their IC50 values.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Rivastigmine | AChE & BuChE | Potent Inhibitor | [10] |
| Galantamine | AChE | Selective Inhibitor | [10] |
| Amiridine Derivatives | AChE & BuChE | Potent Inhibitors | [23] |
Note: This table provides examples of the inhibitory activity of related compounds to provide context for the potential of substituted bromopyridine derivatives.
C. Experimental Protocol: Ellman's Method for Cholinesterase Activity
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.[27][28][29]
Materials:
-
96-well microtiter plates
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)
-
Ellman's reagent (DTNB)
-
Phosphate buffer (pH 8.0)
-
Substituted bromopyridine compounds
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add phosphate buffer, the substituted bromopyridine compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate solution and DTNB to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
IV. Synthesis and Structure-Activity Relationships (SAR): The Blueprint for Bioactivity
The biological activity of substituted bromopyridines is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective drug candidates.
A. General Synthetic Strategies
Substituted bromopyridines can be synthesized through various methods, including the direct bromination of pyridines or through multi-step sequences involving the construction of the pyridine ring followed by bromination. The choice of synthetic route depends on the desired substitution pattern. A common approach involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a bromide source.[30][31][32]
B. Key SAR Insights
-
Anticancer Activity: The position and nature of the substituents on the bromopyridine ring significantly influence anticancer activity. For instance, the introduction of bulky aromatic groups can enhance binding to the hydrophobic pockets of kinase active sites. The presence of hydrogen bond donors and acceptors can also improve target affinity.
-
Antimicrobial Activity: For pyridinium bromides, the length of the alkyl chain is a critical determinant of antimicrobial potency.[14] An optimal chain length (typically C12-C16) is required for effective insertion into the bacterial membrane. Shorter or longer chains often result in reduced activity.
-
Neurological Activity: The specific arrangement of functional groups that mimic the structure of acetylcholine is crucial for effective cholinesterase inhibition. The presence of a cationic head and a suitable linker to a hydrophobic moiety often leads to potent inhibitors.
V. Conclusion and Future Directions
Substituted bromopyridines represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to neurological applications, underscore their importance as a privileged scaffold in medicinal chemistry. The continued exploration of their structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of the molecular basis of disease deepens, the rational design of substituted bromopyridine derivatives targeting specific biological pathways will pave the way for the next generation of precision medicines.
References
-
Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Synthesis and anti-cancer evaluation (IC50 values) of the most primitive substituted triazole-based purine derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025). Journal of the Iranian Chemical Society, 22(8), 123-135.
- Antibacterial, antibiofilm, and anti-quorum sensing activities of pyocyanin against methicillin-resistant Staphylococcus aureus: in vitro and in vivo study. (2023). BMC Microbiology, 23(1), 116.
- Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption. (2023). Biotechnology Advances, 68, 108233.
- VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. (2021). Cancer Science, 112(12), 5094-5107.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University.
- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology, 3(3), 14.
- Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy. (2025).
- Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. (2022). Molecules, 27(11), 3538.
- Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. (2005). Chemotherapy, 51(4), 215-220.
- Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020). Frontiers in Cellular and Infection Microbiology, 10, 573520.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances, 14(45), 32456-32478.
-
Membrane Disruption Mechanism by Antimicrobial Peptides. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Cholinesterase assay by an efficient fixed time endpoint method. (2015). MethodsX, 2, 333-338.
- Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Scientific Reports, 11(1), 1888.
- WNT-β-catenin signaling pathway and its relationship with cancer. (2025). Revista de investigacion clinica, 77(8), 1-10.
- Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. (2001). The Journal of Organic Chemistry, 66(18), 6179-6182.
- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Molecules, 27(11), 3505.
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]
-
MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Inhibition of Acetylcholinesterase by Novel Lupinine Deriv
-
Wnt signaling pathway and its role in cancer and patterning of the brain. (2018, July 8). YouTube. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 28, 2026, from [Link]
- Role of membranes in the activities of antimicrobial cationic peptides. (2000). FEMS Microbiology Letters, 189(1), 1-6.
- MTT Proliferation Assay Protocol. (2025).
-
Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]
-
IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. (2022). Russian Journal of Organic Chemistry, 58(6), 843-850.
- Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. (2014). Journal of Chemical and Pharmaceutical Research, 6(10), 305-313.
-
Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Latest developments on the mechanism of action of membrane disrupting peptides. (2013). Pharmaceuticals, 6(5), 593-613.
- Wnt/β-catenin Signaling in Normal and Cancer Stem Cells. (2011). Cancers, 3(2), 2050-2070.
-
VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
IC50 values for the cholinesterase inhibitory assay. AChE-acetylcholinesterase; BuChE. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- New Findings about Ellman's Method to Determine Cholinesterase Activity. (2025).
- Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simul
- [WNT-β-catenin signaling pathway and its relationship with cancer]. (2011). Revista de investigacion clinica, 63(5), 523-533.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. (2016). Química Nova, 39(7), 882-886.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules, 28(14), 5462.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Antibiotics, 10(2), 159.
- Revisiting VEGF/VEGFR-2 signaling as an anticancer target and its inhibitor discovery: Where are we and where should we go?. (2021). European Journal of Medicinal Chemistry, 213, 113173.
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 28, 2026, from [Link]
- Synthesis of substituted pyrenes by indirect methods. (2014). Organic & Biomolecular Chemistry, 12(3), 389-411.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [WNT-β-catenin signaling pathway and its relationship with cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial, antibiofilm, and anti-quorum sensing activities of pyocyanin against methicillin-resistant Staphylococcus aureus: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 28. scribd.com [scribd.com]
- 29. scielo.br [scielo.br]
- 30. Pyridine synthesis [organic-chemistry.org]
- 31. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 32. pubs.acs.org [pubs.acs.org]
Exploring the Chemical Space of 5-Bromo-3-Methylpyridine Derivatives: A Technical Guide for Researchers
Abstract
The 5-bromo-3-methylpyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery, agrochemicals, and materials science. Its unique electronic properties and versatile reactivity, stemming from the presence of a bromine atom on the electron-deficient pyridine ring, make it an ideal starting point for the synthesis of diverse and complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the chemical space surrounding 5-bromo-3-methylpyridine, offering field-proven insights into synthetic strategies, detailed experimental protocols, and the characterization of its derivatives. By delving into the causality behind experimental choices and providing self-validating systems, this guide aims to empower researchers to confidently navigate and exploit the rich chemistry of this valuable building block.
Introduction: The Strategic Value of the 5-Bromo-3-Methylpyridine Core
The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds and functional materials. The introduction of a bromine atom at the 5-position and a methyl group at the 3-position of the pyridine ring creates a unique chemical entity, 5-bromo-3-methylpyridine, with distinct physical and chemical properties.
Physical Properties: 5-bromo-3-methylpyridine is typically a colorless to light yellow liquid at room temperature. It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol and ether.[1] Key physical data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₆BrN |
| Molecular Weight | 172.02 g/mol |
| Boiling Point | 190-195 °C[1] |
| Melting Point | ~ -20 °C[1] |
| Density | ~1.45 g/cm³[1] |
The true value of 5-bromo-3-methylpyridine lies in its chemical reactivity. The bromine atom serves as a versatile handle for a multitude of cross-coupling and nucleophilic substitution reactions, allowing for the strategic introduction of diverse functional groups and the construction of complex molecular frameworks. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the C-Br bond, making it an excellent substrate for various transformations.[2] This reactivity profile has positioned 5-bromo-3-methylpyridine and its derivatives as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
Navigating the Synthetic Landscape: Key Transformation Strategies
The exploration of the chemical space around the 5-bromo-3-methylpyridine core is primarily driven by the strategic functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the cornerstone of this endeavor, offering reliable and efficient methods for C-C, C-N, and C-O bond formation.
Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities
The versatility of palladium catalysis provides a powerful toolkit for derivatizing the 5-bromo-3-methylpyridine scaffold. The choice of reaction—Suzuki, Heck, Sonogashira, or Buchwald-Hartwig—is dictated by the desired bond formation and the nature of the coupling partner.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of 5-bromo-3-methylpyridine, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Causality of Experimental Choices: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.
-
Catalyst and Ligand: A combination of a palladium precursor, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand is typically employed. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can be particularly effective.
-
Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used. Water is essential for the transmetalation step, while the organic solvent ensures the solubility of the reactants.
Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 5-bromo-3-methylpyridine.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine (A Representative Derivative)
This protocol is adapted from a study on the synthesis of novel pyridine derivatives and demonstrates a typical procedure that can be optimized for 5-bromo-3-methylpyridine.[2]
-
In a Schlenk flask under a nitrogen atmosphere, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a suitable base, for example, potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
The Heck reaction provides a powerful method for the palladium-catalyzed vinylation of aryl halides, enabling the synthesis of a variety of alkenyl-substituted 5-bromo-3-methylpyridine derivatives.[1]
Causality of Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are crucial. The choice of ligand can influence the regioselectivity of the reaction.
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.
Workflow for Heck Reaction:
Caption: Generalized workflow for the Heck reaction of 5-bromo-3-methylpyridine.
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the 5-bromo-3-methylpyridine core. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Causality of Experimental Choices:
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) salt (e.g., CuI) is the classic catalytic system. The copper co-catalyst is believed to facilitate the transmetalation step. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.
-
Solvent: When not using an amine as the solvent, polar aprotic solvents like DMF or THF are suitable.
Workflow for Sonogashira Coupling:
Caption: Generalized workflow for the Sonogashira coupling of 5-bromo-3-methylpyridine.
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is particularly valuable for synthesizing anilines and other N-aryl compounds from 5-bromo-3-methylpyridine.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand in conjunction with a palladium precursor. Ligands such as XPhos, SPhos, and RuPhos are commonly used and have been shown to be effective for a wide range of amine and aryl halide substrates.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently employed.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.
Workflow for Buchwald-Hartwig Amination:
Caption: Generalized workflow for the Buchwald-Hartwig amination of 5-bromo-3-methylpyridine.
Nucleophilic Aromatic Substitution (SNA)
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the 5-bromo-3-methylpyridine core, particularly with strong nucleophiles. The electron-deficient nature of the pyridine ring facilitates this type of reaction. The reactivity can be further enhanced by the presence of additional electron-withdrawing groups on the ring.
Characterization and Data Analysis
The unambiguous identification and characterization of novel 5-bromo-3-methylpyridine derivatives are paramount. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data for Representative 5-Bromo-3-Methylpyridine Derivatives:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide [2] | 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃) | 169.1, 150.0, 147.2, 127.9, 112.3, 24.1, 16.5 | 229 [M+H]⁺ |
| 2-Amino-5-bromo-3-methylpyridine [5] | - | - | 187.04 [M]⁺ |
| 5-Bromo-2-cyano-3-methylpyridine [4] | - | - | 197.04 [M]⁺ |
Case Study: Bioactive Derivatives of 5-Bromo-3-Methylpyridine
The exploration of the chemical space around 5-bromo-3-methylpyridine has led to the discovery of numerous compounds with interesting biological activities. A notable example comes from the derivatization of the closely related 5-bromo-2-methylpyridin-3-amine.
In a study by Iqbal et al. (2017), a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[2] The resulting compounds were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.[1]
Several of the synthesized compounds exhibited moderate to good biological activities. For instance, some derivatives showed promising anti-thrombolytic and anti-biofilm activity against Escherichia coli.[1] This study highlights the potential of the 5-bromo-3-methylpyridine scaffold as a starting point for the development of new therapeutic agents.
Conclusion and Future Outlook
The 5-bromo-3-methylpyridine core represents a fertile ground for chemical exploration. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient generation of diverse libraries of compounds. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to unlock the full potential of this important heterocyclic building block. As our understanding of catalysis and reaction mechanisms continues to evolve, we can anticipate the development of even more sophisticated and efficient methods for derivatizing the 5-bromo-3-methylpyridine scaffold, leading to the discovery of novel molecules with significant applications in medicine, agriculture, and materials science.
References
-
Iqbal, J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 27, 2026, from [Link]
Sources
Methodological & Application
HPLC method for analysis of pyridine carboxamides
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Pyridine Carboxamides
Authored by a Senior Application Scientist
This application note provides a comprehensive framework for the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of pyridine carboxamides. This class of compounds, which includes vital pharmaceuticals like isoniazid and nicotinamide (a form of Vitamin B3), plays a significant role in drug development and quality control.[1] The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals, offering both foundational principles and actionable, step-by-step guidance.
The inherent chemical properties of many pyridine carboxamides, such as being non-volatile and potentially thermally labile, make HPLC the analytical technique of choice for their separation and quantification.[2][3] This guide emphasizes a reversed-phase chromatographic approach, which is renowned for its versatility and applicability to a wide range of polar and moderately nonpolar analytes.
The Chromatographic Principle: Causality in Method Design
The success of any HPLC analysis hinges on the careful selection of its core components: the stationary phase, the mobile phase, and the detection method. Our approach is grounded in the principles of reversed-phase chromatography, a technique where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.[4][5]
Stationary Phase Selection: The choice of a C18 (octadecylsilane) column is fundamental to this method. The long alkyl chains bonded to the silica support create a hydrophobic surface. Pyridine carboxamides, which possess moderate polarity, will partition between the polar mobile phase and the nonpolar stationary phase. The extent of this interaction, and thus the retention time, is governed by the analyte's overall hydrophobicity. A standard C18 column, such as one with dimensions of 250 mm x 4.6 mm and a 5 µm particle size, provides a strong balance of efficiency, resolution, and backpressure suitable for most standard HPLC systems.[1]
Mobile Phase Optimization: The mobile phase is not merely a carrier; it is an active component in achieving separation. A typical mobile phase for this application consists of an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol.
-
Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and superior UV transparency. The proportion of ACN to the aqueous buffer dictates the eluting strength of the mobile phase. A higher concentration of ACN will decrease the polarity of the mobile phase, causing the analyte to elute faster. This parameter is critical for tuning the retention time of the target analyte.
-
Aqueous Buffer & pH Control: Pyridine carboxamides are basic compounds.[6] The pH of the mobile phase is therefore the most critical parameter for controlling peak shape and retention time. An acidic buffer (e.g., phosphate or ammonium acetate, pH adjusted with phosphoric acid) ensures that the pyridine nitrogen is consistently protonated. This prevents peak tailing that can occur when the analyte exists in multiple ionization states during its transit through the column. A pH between 3 and 4 is often a good starting point.
Detection: Pyridine carboxamides contain an aromatic pyridine ring, which makes them excellent chromophores for UV-Vis detection.[7][8] The wavelength of maximum absorbance (λmax) provides the best signal-to-noise ratio. For many pyridine derivatives, this is typically in the range of 250-280 nm. It is imperative to determine the empirical λmax by running a UV scan of a standard solution using a diode array detector (DAD) or a spectrophotometer.
Master Protocol: From Sample to Signal
This section details the comprehensive workflow for the analysis of a target pyridine carboxamide.
Essential Equipment and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or DAD detector.[9][10]
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).[6]
-
Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Potassium Phosphate Monobasic (KH₂PO₄) or Ammonium Acetate
-
Phosphoric Acid (H₃PO₄) or Formic Acid for pH adjustment
-
Analytical reference standard of the target pyridine carboxamide
-
Solution Preparation: The Foundation of Accuracy
Mobile Phase (Example: pH 3.0 Phosphate Buffer/ACN)
-
Aqueous Buffer (Mobile Phase A): Weigh an appropriate amount of KH₂PO₄ to make a 15-25 mM solution in ultrapure water (e.g., 2.04 g of KH₂PO₄ in 1 L of water for a 15 mM solution).[1]
-
Adjust the pH to 3.0 ± 0.1 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter to remove particulates.
-
Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an online degasser or by sonication before placing them on the HPLC system.
Standard Solution Preparation
-
Stock Standard (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the pyridine carboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standards: Perform serial dilutions of the Stock Standard with the mobile phase to create a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample (e.g., powdered tablets, drug substance) into a volumetric flask.
-
Add a portion of the mobile phase, vortex, and sonicate to extract the analyte.[11]
-
Dilute to the final volume with the mobile phase. The target concentration should fall within the range of the calibration standards.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to prevent particulates from damaging the column and system.[11]
Chromatographic Conditions
The following parameters serve as a robust starting point and should be optimized as needed.
| Parameter | Condition | Rationale |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for pyridine carboxamides. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile | Buffered aqueous/organic mixture for reversed-phase separation. |
| Gradient/Isocratic | Isocratic: 70% A / 30% B (Adjust as needed) | An isocratic run is simpler and more robust if separation is adequate. A gradient may be needed for complex mixtures.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape.[12] |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on analyte concentration and sensitivity. |
| Detection Wavelength | 261 nm (Example for Nicotinamide)[13] | Should be set to the λmax of the target analyte for maximum sensitivity. |
| Run Time | 10 minutes | Should be long enough to elute the analyte and any late-eluting impurities without wasting time. |
Experimental Workflow Diagram
Caption: Key parameters for a comprehensive HPLC method validation.
Troubleshooting Common HPLC Issues
Even a robust method can encounter problems. A systematic approach is key to rapid resolution. [9][14]
| Problem | Potential Cause(s) | Corrective Action(s) |
|---|---|---|
| High Backpressure | 1. Blocked column inlet frit.2. Particulate contamination from sample.3. Buffer precipitation in organic mobile phase. | 1. Back-flush the column (disconnect from detector first).2. Ensure all samples are filtered through a 0.45 µm filter.3. Ensure buffer is soluble in the mobile phase mixture; flush system with water before introducing organic solvents. [10] |
| Peak Tailing | 1. Column degradation (loss of stationary phase).2. Secondary silanol interactions.3. Incorrect mobile phase pH. | 1. Replace the column.2. Use a mobile phase with a lower pH to protonate the analyte and suppress silanol activity.3. Verify and adjust mobile phase pH. |
| Shifting Retention Times | 1. Column temperature fluctuation.2. Inconsistent mobile phase preparation.3. Pump malfunction or leak.4. Column aging. | 1. Use a column oven and allow for equilibration.2. Prepare fresh mobile phase carefully.3. Check for leaks; run pump performance tests.4. Equilibrate the column with a strong solvent or replace it. [12] |
| Broad Peaks | 1. Large injection volume or high sample concentration (overload).2. Extra-column volume (long tubing).3. Column contamination or degradation. | 1. Reduce injection volume or dilute the sample.2. Use tubing with a smaller internal diameter and minimum possible length.3. Flush the column with a strong solvent or replace it. |
| Baseline Noise/Drift | 1. Air bubbles in the pump or detector.2. Contaminated mobile phase.3. Failing detector lamp. | 1. Degas mobile phase thoroughly; purge the pump.2. Prepare fresh mobile phase with high-purity reagents.3. Check lamp energy and replace if necessary. [10]|
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of pyridine carboxamides using reversed-phase HPLC. By understanding the causality behind the selection of columns, mobile phases, and validation procedures, scientists can develop and implement methods that are not only accurate and precise but also robust and reliable. Adherence to the principles of method validation and system suitability testing is paramount to ensuring data integrity in research, development, and regulated quality control environments.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
- Muszalska, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(5), 323-328.
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Retrieved from [Link]
-
Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203-215. Retrieved from [Link]
- Dhal, S. K., & Sharma, R. (2014). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Acta Chimica Slovenica, 61(4), 847-854.
-
Kumar, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00840-23. Retrieved from [Link]
-
Noell, C. W., et al. (2021). Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience, 12(15), 2843-2856. Retrieved from [Link]
-
Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
-
ResearchGate. (2008). A reversed-phase hplc method for the determination of niacinamide and riboflavin in dissolution samples of multivitamin-mineral combination capsules. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubMed. (2021). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Retrieved from [Link]
-
AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Stankova, I., et al. (2020). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Science and Research, 9(8), 114-118.
-
Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]
Sources
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. rheniumgroup.co.il [rheniumgroup.co.il]
- 10. aelabgroup.com [aelabgroup.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Using 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine as an intermediate in pharmaceutical synthesis
An Application Guide for the Strategic Use of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine in Pharmaceutical Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its derivatives serve as versatile building blocks, enabling the construction of complex molecular architectures with tailored pharmacological profiles. Among these, 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine has emerged as a particularly valuable intermediate. This molecule uniquely combines three key structural features: a brominated pyridine core, providing a reactive handle for cross-coupling reactions; a strategically placed methyl group, which can influence steric and electronic properties; and a piperidinyl-carboxamide moiety, a common pharmacophore known to enhance solubility and modulate biological activity.[2]
The primary utility of this intermediate lies in its bromine atom at the C-5 position, which is primed for participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4] These reactions are cornerstones of modern pharmaceutical synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide for researchers and drug development professionals on the effective utilization of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine, with a specific focus on its role as a key precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.[5]
Section 1: Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties and safety considerations is paramount for its successful application.
Compound Specifications
| Property | Value |
| IUPAC Name | 5-bromo-3-methyl-N-(piperidin-1-yl)pyridine-2-carboxamide |
| Molecular Formula | C₁₂H₁₆BrN₃O |
| Molecular Weight | 298.18 g/mol |
| CAS Number | 1260783-04-1 (Illustrative, may vary) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF, DMF |
| Storage | Store in a cool, dry place away from light |
Safety and Handling
While a specific safety data sheet for this exact compound may not be universally available, data from analogous brominated pyridine derivatives suggest appropriate precautions.[6][7][8]
-
Hazard Profile: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear standard protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.
Section 2: Application in the Synthesis of PARP Inhibitors
The most prominent application of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is in the synthesis of PARP inhibitors, such as Niraparib and its analogs.[10][11] PARP inhibitors are a class of targeted therapies that exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5][12]
The intermediate serves as the foundational scaffold onto which the rest of the pharmacophore is constructed. The bromine atom is the critical linchpin for coupling with a second key fragment, typically an indazole or a related heterocyclic system, to form the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow for PARP inhibitor synthesis.
Section 3: Detailed Protocol - Suzuki-Miyaura Cross-Coupling Reaction
This section provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine with an arylboronic acid or ester. This reaction is a reliable and high-yielding method for constructing the biaryl core of many PARP inhibitors.[3][13]
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[14] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, typically requiring activation by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Materials and Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine | 298.18 | 1.00 g | 3.35 | 1.0 |
| Arylboronic Acid Pinacol Ester | ~220-300 | As required | 4.02 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 137 mg | 0.168 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.39 g | 10.05 | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine (1.00 g, 3.35 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (4.02 mmol, 1.2 equiv.), and potassium carbonate (1.39 g, 10.05 mmol, 3.0 equiv.).
-
Rationale: Assembling the solid reagents first under ambient conditions is efficient. The base is crucial for activating the boronic ester for the transmetalation step.[13] A 3-fold excess ensures the reaction medium remains basic throughout the process.
-
-
Catalyst and Solvent Addition:
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (137 mg, 0.168 mmol, 0.05 equiv.), to the flask.
-
Rationale: 5 mol% is a standard catalyst loading for many Suzuki couplings, balancing reaction efficiency with cost and ease of removal. Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is readily activated in situ.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Rationale: The active Pd(0) species is sensitive to oxygen, which can cause catalyst deactivation and side reactions.
-
Add 1,4-dioxane (20 mL) and water (5 mL) via syringe. The mixture should be a suspension.
-
Rationale: A mixed solvent system of dioxane and water is highly effective for Suzuki couplings, as it dissolves both the organic substrates and the inorganic base.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Rationale: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Rationale: Continuous monitoring prevents unnecessary heating that could lead to byproduct formation and allows for quenching the reaction upon completion to maximize yield.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc/Hexanes).
-
Rationale: Chromatography is necessary to remove the palladium catalyst, any unreacted starting materials, and boronic acid-related byproducts, yielding the pure coupled product.
-
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous solvent/reagents. 3. Ineffective base. | 1. Use a fresh bottle of catalyst or a different pre-catalyst (e.g., Pd(PPh₃)₄). 2. Ensure solvents are properly dried. 3. Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered. |
| Formation of Debrominated Byproduct | 1. Presence of water or protic impurities. 2. Reaction run for too long or at too high a temperature. | 1. Use rigorously dried solvents and reagents. 2. Monitor the reaction closely and stop it upon completion. Consider lowering the temperature. |
| Homocoupling of Boronic Ester | 1. Presence of oxygen in the reaction vessel. 2. Catalyst decomposition. | 1. Ensure the system is thoroughly degassed before heating. Maintain a positive pressure of inert gas. 2. Use a more robust ligand or a lower reaction temperature. |
Conclusion
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is a high-value intermediate for the pharmaceutical industry. Its well-defined reactive site allows for predictable and efficient incorporation into complex molecules through robust methodologies like the Suzuki-Miyaura coupling. The protocols and insights provided herein demonstrate its strategic importance in constructing the core of advanced therapeutic agents, particularly in the rapidly evolving field of PARP inhibitors. For researchers in drug discovery and process development, mastering the application of this intermediate can significantly accelerate synthetic campaigns and the delivery of novel drug candidates.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555-1564. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14512. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
ChemLibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mateo, J., et al. (2019). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 30(9), 1437-1447. [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A decade of clinical development of PARP inhibitors in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. carlroth.com [carlroth.com]
- 10. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine
Welcome to the technical support center for 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered in achieving high purity for this important synthetic intermediate. We will explore the causality behind common impurities and provide robust, field-tested protocols for their removal.
Section 1: Understanding the Synthesis and Common Impurities
The most prevalent synthetic route to 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine involves the amide coupling of 5-Bromo-3-methyl-2-pyridinecarboxylic acid with piperidine. The choice of coupling reagent and reaction conditions is critical and is the primary source of impurities.
Caption: General synthesis workflow and sources of impurities.
Frequently Asked Questions: Impurity Profile
Q1: What are the most common impurities I should expect after the initial synthesis?
A1: Your crude product will typically contain a mixture of the desired product along with:
-
Unreacted Starting Materials: 5-Bromo-3-methyl-2-pyridinecarboxylic acid and piperidine are the most common culprits. The carboxylic acid, in particular, can be difficult to remove due to its polarity.
-
Coupling Agent Byproducts: If you use a carbodiimide coupling agent like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), you will generate a urea byproduct (EDU). If using thionyl chloride (SOCl₂), residual salts and acidic impurities are common.
-
Side-Reaction Products: While less common under optimized conditions, impurities from over-bromination or reactions at the 3-methyl group can occur if harsh conditions are used in preceding steps.[1][2]
Q2: My TLC shows a baseline spot and a spot close to the solvent front. What are these likely to be?
A2:
-
The baseline spot (highly polar) is almost certainly the unreacted 5-Bromo-3-methyl-2-pyridinecarboxylic acid . Its high polarity causes it to adhere strongly to the silica gel.
-
The spot running near the solvent front (non-polar) is likely residual piperidine if it was used in excess and not fully removed during the initial workup.
Q3: I've performed an aqueous workup, but my NMR still shows broad peaks. Why?
A3: This often points to the presence of residual acidic or basic impurities that can interfere with the NMR analysis. For instance, trace amounts of unreacted carboxylic acid or hydrochloride salts of your product (if the reaction was pH-adjusted with HCl) can cause peak broadening. An effective acid-base extraction is crucial to remove these.[3]
Section 2: Troubleshooting and Purification Protocols
Achieving high purity (>99%) often requires more than a simple extraction and requires a systematic approach to purification.
Caption: Decision workflow for purification strategy.
Protocol 1: Rigorous Acid-Base Extraction
This protocol is designed to remove unreacted starting materials and is a critical first step before attempting chromatography or recrystallization.
Objective: To selectively extract acidic (carboxylic acid) and basic (piperidine) impurities from the organic phase containing the neutral amide product.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. This will protonate any residual piperidine, pulling it into the aqueous layer. Repeat this wash twice.
-
Causality: The basic nitrogen of piperidine is protonated to form a water-soluble ammonium salt, while the neutral amide product remains in the organic layer.
-
-
Base Wash: Wash the organic layer with a 1M NaOH or saturated NaHCO₃ solution. This will deprotonate the unreacted carboxylic acid, converting it to its water-soluble sodium salt. Repeat this wash twice.
-
Causality: The acidic proton of the carboxylic acid is removed by the base, forming a carboxylate salt which is highly soluble in the aqueous phase.[3]
-
-
Brine Wash: Wash the organic layer once with saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-purified product.
Protocol 2: Silica Gel Column Chromatography
Chromatography is highly effective for separating the product from non-polar impurities and byproducts with similar polarity.[4][5]
Objective: To separate the target compound based on its differential adsorption to a stationary phase (silica gel).
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane or a low-polarity mixture).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the semi-purified product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.
-
Elution: Start eluting with a low-polarity solvent system and gradually increase the polarity. Monitor the fractions by TLC.
-
Causality: The target amide is moderately polar. By starting with a non-polar mobile phase, less polar impurities will elute first. As the polarity of the mobile phase is increased (by adding more Ethyl Acetate), the target compound will begin to move down the column and can be collected as pure fractions.
-
| Eluent System (Hexane:Ethyl Acetate) | Typical Eluting Compounds |
| 95:5 to 90:10 | Non-polar byproducts |
| 80:20 to 70:30 | Target Product |
| 50:50 and higher | Highly polar impurities (if any remain) |
Protocol 3: Recrystallization
This is the ultimate step for achieving high crystalline purity, ideal for removing trace impurities after chromatography.[3][6]
Objective: To purify the solid compound by leveraging differences in solubility between the product and impurities in a specific solvent system at different temperatures.
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. See the table below for suggestions.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your product until it fully dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Causality: As the solution cools, its capacity to keep the product dissolved decreases, leading to the formation of a crystal lattice. Impurities, being in lower concentration, tend to remain in the solution (mother liquor).
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent/System | Suitability Notes |
| Isopropanol | Good choice for single-solvent recrystallization. |
| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, add hexane until persistent cloudiness, then cool. |
Section 3: Purity Assessment
Q4: How can I confirm the final purity of my product?
A4: A combination of methods is recommended for a comprehensive assessment:
-
TLC: A single spot in multiple eluent systems is a good indicator of purity.
-
LC-MS: Provides quantitative purity data (e.g., purity by UV at a specific wavelength) and confirms the molecular weight of the main peak.[7]
-
¹H NMR: A clean spectrum with correct integrations and no visible impurity peaks is essential.
-
Melting Point: A sharp melting point range that matches the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
References
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]
- Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- Google Patents. (2009).
- Google Patents. (2019).
-
Pipzine Chemicals. 5-Bromo-3-methyl-2-pyridinecarboxylic Acid. [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
- Google Patents. (2023).
-
ResearchGate. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines. [Link]
- Google Patents. (2013).
-
CORE. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives. [Link]
-
ACS Publications. Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]
-
ACS Publications. (2012, February 7). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. [Link]
-
ScienceDirect. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]
- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]
-
MDPI. (2017). Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. [Link]
-
NIH National Center for Biotechnology Information. (2016). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. [Link]
Sources
- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jru.edu.in [jru.edu.in]
- 7. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid homocoupling byproducts in Suzuki reactions of bromopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals on Suppressing Homocoupling Byproducts
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic transformations. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, yet its application to heteroaromatic systems like bromopyridines often presents challenges, most notably the formation of undesired homocoupling byproducts.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize these byproducts and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction with a bromopyridine. What is the primary cause?
A: The homocoupling of boronic acids is a common byproduct in Suzuki reactions and is often promoted by the presence of molecular oxygen.[3] This side reaction can occur through a palladium(II)-mediated pathway. If your reaction mixture contains Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen, it can react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[4][5]
In-Depth Explanation:
The catalytic cycle of the Suzuki reaction relies on the Pd(0) species to initiate the oxidative addition with the aryl halide.[6] However, if Pd(II) is present, either from an unreduced precatalyst or oxidation of Pd(0), it can undergo transmetalation with the boronic acid. A second transmetalation followed by reductive elimination leads to the homocoupled biaryl. The presence of oxygen can facilitate the oxidation of Pd(0) to Pd(II), thus promoting this undesired pathway.[3]
Key Takeaway: Rigorous exclusion of oxygen is the first and most critical step in suppressing boronic acid homocoupling.
Q2: What are the most effective practical steps to prevent oxygen from interfering with my reaction?
A: To minimize oxygen-induced homocoupling, a combination of techniques should be employed to ensure an inert atmosphere.
Troubleshooting Protocol: Achieving an Oxygen-Free Environment
-
Solvent Degassing: Before use, thoroughly degas your solvent. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[2]
-
Freeze-Pump-Thaw: This method involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective.
-
-
Inert Atmosphere Blanketing: Conduct the entire reaction under a positive pressure of an inert gas. This involves using a Schlenk line or a glovebox.
-
Subsurface Sparge: Before adding the catalyst, sparging the reaction mixture with an inert gas for 10-15 minutes can effectively remove dissolved oxygen.[5][7]
Q3: Can my choice of palladium source influence the extent of homocoupling?
A: Absolutely. The choice and handling of the palladium source are critical.
-
Pd(0) vs. Pd(II) Precatalysts: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) state. This reduction step can sometimes be inefficient or lead to the formation of Pd(II) species that promote homocoupling.[3] Using a Pd(0) source like Pd₂(dba)₃ can be advantageous. However, these can be less stable.
-
Precatalysts with "Throw-Away" Ligands: Modern precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family, are designed for efficient generation of the active Pd(0) species.[8][9][10] These are often more stable and can lead to cleaner reactions.[9][10][11]
-
Heterogeneous Catalysts: Using a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black can sometimes reduce the amount of homocoupling compared to homogeneous catalysts like Pd(OAc)₂.[5]
Recommendation: If you are observing significant homocoupling with a Pd(II) source, consider switching to a well-defined Pd(0) precatalyst or a modern, highly active catalyst system like a PEPPSI catalyst.
Q4: How does the choice of ligand impact homocoupling in the Suzuki coupling of bromopyridines?
A: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[4] For challenging substrates like bromopyridines, the right ligand can significantly suppress side reactions.
-
Electron-Rich and Bulky Ligands: These ligands, such as the Buchwald phosphine ligands (e.g., SPhos, XPhos), are highly effective.[12] The electron-rich nature of these ligands promotes the oxidative addition of the bromopyridine to the palladium center, which is often the rate-determining step.[4][13] Their steric bulk can hinder the formation of intermediates that lead to homocoupling.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, often found in PEPPSI catalysts, are strong electron donors and form very stable complexes with palladium.[9][14] This stability can prevent catalyst decomposition pathways that might lead to homocoupling.
Ligand Selection Guide for Bromopyridine Suzuki Coupling
| Ligand Type | Key Features | Recommended For |
| Buchwald Phosphines | Bulky, electron-rich monophosphines. | General purpose for heteroaryl couplings, effective at reducing homocoupling.[12] |
| PEPPSI-type NHC Ligands | Strong σ-donors, form robust catalysts. | Challenging couplings, can be used with a broad range of substrates.[8][9] |
| Simple Phosphines (e.g., PPh₃) | Less electron-rich and bulky. | Can be effective, but may require higher catalyst loading and can be more prone to side reactions with challenging substrates.[15] |
Q5: Can the base I use affect the formation of homocoupling byproducts?
A: Yes, the base is a critical component of the Suzuki reaction, and its choice can influence the reaction outcome. The base activates the boronic acid for transmetalation.[1][16]
-
Base Strength: A base that is too strong can potentially lead to degradation of the boronic acid or other side reactions. Conversely, a base that is too weak may result in a sluggish reaction, allowing more time for side reactions to occur.
-
Commonly Used Bases:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often effective.
-
Phosphates: K₃PO₄ is a non-nucleophilic, moderately strong base that is often a good choice for sensitive substrates.
-
Fluorides: KF can be used, especially when dealing with base-sensitive functional groups.[16]
-
Troubleshooting Tip: If you are observing significant homocoupling, consider screening different bases. Sometimes, a weaker base like NaHCO₃ can be beneficial for substrates that are prone to decomposition.[17] Anhydrous conditions using K₃PO₄ can also help if protodeboronation (a competing side reaction) is an issue.[17]
Q6: I've tried optimizing my conditions, but I still see some homocoupling. Are there any other "expert" tricks I can try?
A: When standard optimizations are insufficient, several advanced strategies can be employed.
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly over a period of time can keep its instantaneous concentration low. This minimizes the chance of two boronic acid molecules reacting with the palladium catalyst, thereby suppressing homocoupling.[7]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) that promotes homocoupling.[5][7]
-
Lower Reaction Temperature: While Suzuki reactions are often heated, running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[6][18] This is particularly relevant when using highly active catalyst systems.
-
Boronic Acid Quality: Ensure the purity of your boronic acid. Boronic acids can trimerize to form boroxines, which can affect reactivity.[4][19] It's also important to be aware that some boronic acids are prone to protodeboronation, which can be mitigated by using a "slow-release" strategy with a protecting group.[20]
Mechanistic Overview: Desired vs. Undesired Pathways
To better visualize the competing reactions, the following diagrams illustrate the catalytic cycles for both the desired Suzuki cross-coupling and the undesired homocoupling.
Caption: Competing pathways in Suzuki reactions.
Experimental Protocol: A General Method for Suppressing Homocoupling in Bromopyridine Suzuki Reactions
This protocol incorporates several of the best practices discussed above.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Subsurface Sparge: Bubble argon through the stirred reaction mixture for 15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the ligand (if not using a precatalyst).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Little-Rise798. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Suzuki reaction. Retrieved from [Link]
-
Miller, R. A., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 13(2), 315-320. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(48), 16488-16489. Retrieved from [Link]
-
Organ, M. G., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3783-3791. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Carbon-heteroatom coupling using Pd-PEPPSI complexes. Retrieved from [Link]
-
PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Organ, M. G., et al. (2016). Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 81(21), 10582-10591. Retrieved from [Link]
-
National Institutes of Health. (2023, November 29). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Retrieved from [Link]
-
Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Catalyst selection for efficient Suzuki coupling of hindered bromopyridines
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on sterically hindered bromopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these demanding substrates. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded solutions to common problems, helping you rationalize your experimental design and troubleshoot with confidence.
Section 1: Core Principles & Catalyst System Selection
The success of a Suzuki coupling, especially with hindered partners, hinges on the careful selection of the entire catalytic system. The palladium source, ligand, base, and solvent work in concert to drive the catalytic cycle forward. For hindered bromopyridines, the primary challenges are often a sluggish oxidative addition and a difficult reductive elimination.
FAQ 1: Why is my Suzuki coupling of 2-bromo-3,5-dimethylpyridine failing with standard catalysts like Pd(PPh₃)₄?
Answer: Standard, less-hindered catalysts like those employing triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates for two key reasons rooted in the catalytic cycle:
-
Inefficient Reductive Elimination: The final step to form the C-C bond, reductive elimination, is highly sensitive to steric bulk. The two coupling partners must orient themselves cis to one another on the palladium center. Bulky groups on your bromopyridine and boronic acid create significant steric clash, impeding this crucial step. Catalysts with small ligands like PPh₃ do not exert enough steric pressure on the metal center to force the bulky coupling partners together and promote efficient reductive elimination.
-
Slow Oxidative Addition: While less common for bromides than chlorides, highly electron-rich or sterically shielded bromopyridines can undergo slow oxidative addition of the C-Br bond to the Pd(0) center.
To overcome these barriers, you need a catalyst system built for the challenge. This means employing bulky, electron-rich phosphine ligands. These ligands promote the reaction by:
-
Accelerating Reductive Elimination: Their large steric footprint (cone angle) destabilizes the Pd(II) intermediate, creating a driving force for reductive elimination to relieve the steric strain.
-
Promoting Oxidative Addition: Their strong electron-donating ability increases the electron density on the Pd(0) center, making it more nucleophilic and facilitating its insertion into the C-Br bond.[1]
A logical starting point is to screen a panel of modern biarylphosphine ligands, often called "Buchwald ligands."[2][3]
Catalyst & Ligand Selection Guide for Hindered Bromopyridines
The choice of ligand is the most critical parameter for success. Below is a summary of recommended ligand classes and palladium precatalysts.
| Ligand Class | Example Ligands | Recommended Pd Precatalyst(s) | Key Advantages & Rationale |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | Workhorses for Hindered Substrates. These provide an excellent balance of steric bulk and electron-donating character, promoting both oxidative addition and reductive elimination.[1][2] XPhos is often effective for particularly challenging or electron-rich systems. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes, PEPPSI-iPr | PEPPSI™-iPr, Pd(OAc)₂ + IPr·HCl | High Thermal Stability. NHCs are strong σ-donors and can be more stable at the higher temperatures often required for hindered couplings. The PEPPSI precatalysts are particularly convenient as they are air-stable.[4] |
| Specialized Ligands | AntPhos, BI-DIME | Pd₂(dba)₃, Pd(OAc)₂ | For Extreme Steric Hindrance. These ligands have unique structural features designed to overcome severe steric challenges, such as couplings involving di-ortho-substituted partners.[5][6] |
Decision Workflow for Catalyst Selection
Here is a visual guide to help structure your initial catalyst screening process.
Caption: Catalyst selection workflow for hindered bromopyridines.
Section 2: Troubleshooting Guide
Even with a well-chosen catalyst system, problems can arise. This section addresses the most common failure modes in a "Problem, Cause, Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| No reaction or trace conversion; starting materials recovered. | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being poisoned. 2. Insufficiently Active Base: The boronic acid is not being converted to the active boronate species.[4] 3. Pyridine Inhibition: The nitrogen atom of your bromopyridine is coordinating to the palladium center, preventing it from entering the catalytic cycle. | 1a. Change Precatalyst: Switch from Pd(OAc)₂/Pd₂(dba)₃ to a modern palladacycle precatalyst (e.g., SPhos-G3). These are designed for reliable and rapid generation of the active L-Pd(0) species.[7] 1b. Degas Thoroughly: Ensure your solvent and reaction vessel are rigorously degassed to prevent oxidation of the electron-rich phosphine ligand and the Pd(0) catalyst. 2. Screen Bases: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The base's role is to form the [R-B(OH)₃]⁻ species, which is essential for transmetalation.[8][9] 3. Increase Ligand:Pd Ratio: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Excess ligand can help outcompete the pyridine for coordination sites on the palladium. |
| Low yield with significant side products. | 1. Proto-debromination: The bromopyridine is being converted to the corresponding pyridine (C-Br bond replaced by C-H).[10] 2. Boronic Acid Homocoupling: The boronic acid is coupling with itself to form a biaryl byproduct. 3. Boronic Acid Decomposition: The boronic acid is degrading under the reaction conditions before it can couple. | 1. Use an Anhydrous Solvent System: Proto-debromination often arises from a hydride source. While water is often added to Suzuki reactions, in this case, it can be detrimental. Try using anhydrous K₃PO₄ in a dry solvent like dioxane or toluene.[10][11] 2a. Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway. 2b. Lower Temperature: Homocoupling is often more prevalent at higher temperatures. If possible, try running the reaction at a lower temperature for a longer time. 3. Switch to a Boronate Ester: Convert the boronic acid to its pinacol (Bpin) or MIDA ester. These are significantly more stable than the free boronic acids and release the active species slowly under the basic conditions, minimizing decomposition.[9] |
| Reaction is sluggish and stalls before completion. | 1. Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. 2. Insufficient Thermal Energy: The activation barrier for a key step (likely reductive elimination) is too high at the current temperature. 3. Poor Base Solubility: The inorganic base is not sufficiently soluble in the reaction medium to be effective. | 1a. Use a More Robust Ligand: Switch to an N-Heterocyclic Carbene (NHC) based catalyst system (e.g., PEPPSI-iPr). NHCs form very strong bonds to palladium, leading to highly stable catalysts that can withstand higher temperatures and longer reaction times.[4] 2. Increase Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 110°C). Monitor for decomposition, but hindered couplings frequently require more thermal energy. 3. Add Water or Change Solvent: If using an anhydrous system, add a small amount of water (e.g., 10:1 solvent:water) to increase the solubility of the base.[10][12] Alternatively, switch to a more polar aprotic solvent like DMF or NMP, but be mindful of potential side reactions and purification challenges. |
Section 3: Advanced Topics & FAQs
FAQ 2: What is the role of water in a Suzuki reaction, and should I use it for my hindered coupling?
Answer: Water plays a multifaceted role in Suzuki couplings. It can be beneficial by:
-
Dissolving the inorganic base: Bases like K₃PO₄ and K₂CO₃ have limited solubility in organic solvents like toluene or dioxane. Water helps create a biphasic system where the base can dissolve and activate the boronic acid at the interface.[10][12]
-
Facilitating Transmetalation: The formation of the boronate anion is often accelerated in the presence of water.
However, for hindered bromopyridines, water can be a double-edged sword. As mentioned in the troubleshooting guide, it can be a source of hydride for the unwanted proto-debromination side reaction.[10]
Recommendation: Start your optimization under anhydrous conditions using finely powdered, dry K₃PO₄ and a dry, polar aprotic solvent (e.g., dioxane). If you observe poor conversion and suspect base insolubility is the issue, then introduce water cautiously, starting with a small amount (e.g., 2-5% v/v).[11]
FAQ 3: My boronic acid is expensive. Can I use a different stoichiometry?
Answer: Yes. While a slight excess of the boronic acid (1.1 to 1.5 eq) is standard practice to drive the reaction to completion, you can use a 1:1 stoichiometry if your material is precious. Be aware that this may result in slightly lower yields or require longer reaction times. If you see significant unreacted bromopyridine, it indicates the boronic acid is likely degrading or participating in homocoupling. In this case, switching to a more stable boronate ester is a more effective strategy than simply adding more of the unstable acid.
FAQ 4: I see a fine black precipitate in my reaction. What is it and is it a problem?
Answer: That black precipitate is likely "palladium black," which is agglomerated, elemental Pd(0). It signifies catalyst decomposition. The phosphine or NHC ligands are meant to stabilize discrete, soluble Pd(0) complexes, which are the catalytically active species.[13] When these ligands dissociate or are oxidized, the unprotected Pd(0) atoms rapidly crash out of solution as inactive palladium black.
This is a clear sign your catalyst is not stable under the reaction conditions. The solutions are the same as for catalyst deactivation:
-
Use a more robust ligand (NHCs are excellent here).
-
Ensure rigorous degassing to prevent ligand oxidation.
-
Consider a lower reaction temperature if feasible.
Section 4: General Protocol for Reaction Screening
This protocol provides a reliable starting point for screening conditions for a new hindered bromopyridine coupling. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Hindered Bromopyridine (1.0 eq)
-
Arylboronic Acid or Ester (1.2 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2.2-4.4 mol% per Pd)
-
Base (e.g., K₃PO₄, finely ground and dried, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add the hindered bromopyridine, arylboronic acid, base, palladium precatalyst, and phosphine ligand.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 80-100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot, quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Shao, L., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Head-to-Head Comparison of Clinical PARP Inhibitors: A Guide for Researchers and Drug Development Professionals
In the landscape of precision oncology, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of therapy, particularly for tumors harboring deficiencies in the DNA damage response (DDR) pathway. Their mechanism of action, exploiting the concept of synthetic lethality in cancer cells with compromised homologous recombination repair (HRR), has led to significant clinical advancements. This guide provides a comprehensive head-to-head comparison of clinically approved and late-stage investigational PARP inhibitors, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Landscape of Clinically Relevant PARP Inhibitors
The class of PARP inhibitors has expanded to include several agents approved by regulatory bodies such as the FDA and EMA for various malignancies. The most prominent of these are:
-
Olaparib (Lynparza®)
-
Rucaparib (Rubraca®)
-
Niraparib (Zejula®)
-
Talazoparib (Talzenna®)
Newer agents are also making their mark in the clinical arena:
-
Pamiparib (Partruvix®)
-
Fuzuloparib (AiRuiYi®)
-
Veliparib (ABT-888) - Primarily investigated in combination therapies.
This guide will focus on a direct comparison of these agents, delving into their clinical efficacy, safety profiles, mechanistic nuances, and the preclinical assays essential for their evaluation.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing all available PARP inhibitors are scarce. However, a wealth of data from pivotal Phase III trials and network meta-analyses allows for a robust cross-comparison of their efficacy.
Table 1: Comparative Clinical Efficacy of PARP Inhibitors in Key Indications
| Inhibitor | Indication | Patient Population | Progression-Free Survival (PFS) Benefit (vs. Placebo/Chemotherapy) | Key Clinical Trials |
| Olaparib | Ovarian Cancer (1st-line maintenance) | gBRCAm | HR: 0.30 | SOLO-1 |
| Ovarian Cancer (1st-line maintenance w/ Bevacizumab) | HRD-positive | HR: 0.33 | PAOLA-1 | |
| Metastatic Breast Cancer | gBRCAm, HER2- | 7.0 vs 4.2 months | OlympiAD | |
| Metastatic Pancreatic Cancer (maintenance) | gBRCAm | 7.4 vs 3.8 months[1] | POLO | |
| Metastatic Castration-Resistant Prostate Cancer | HRR gene-mutated | HR: 0.66 | PROfound | |
| Niraparib | Ovarian Cancer (1st-line maintenance) | All-comers | HR: 0.62 | PRIMA |
| Ovarian Cancer (recurrent maintenance) | All-comers | HR: 0.45 | ENGOT-OV16/NOVA | |
| Rucaparib | Ovarian Cancer (recurrent maintenance) | All-comers | HR: 0.36 | ARIEL3 |
| Metastatic Castration-Resistant Prostate Cancer | BRCAm | ORR: 44% | TRITON2 | |
| Talazoparib | Metastatic Breast Cancer | gBRCAm, HER2- | 8.6 vs 5.6 months | EMBRACA |
| Metastatic Castration-Resistant Prostate Cancer (w/ Enzalutamide) | All-comers | 33.1 vs 19.5 months | TALAPRO-2 | |
| Pamiparib | Ovarian Cancer (recurrent, ≥2 lines chemo) | gBRCAm | ORR: 65.3% | NCT03333915[2] |
| Fuzuloparib | Ovarian Cancer (platinum-sensitive recurrent maintenance) | All-comers | HR: 0.25 | FZOCUS-2 |
| Metastatic Breast Cancer (w/ or w/o Apatinib) | gBRCAm, HER2- | 11.0 months (combo) vs 3.0 months (chemo)[2] | NCT04296370 |
HR: Hazard Ratio; ORR: Objective Response Rate. Data synthesized from multiple sources.
A network meta-analysis of olaparib, rucaparib, and niraparib for platinum-sensitive recurrent ovarian cancer indicated no significant differences in PFS among the three drugs, though safety profiles varied[3][4][5]. In the context of metastatic breast cancer, talazoparib demonstrated a statistically significant improvement in PFS compared to chemotherapy in the EMBRACA trial, as did olaparib in the OlympiAD trial[6]. For prostate cancer, the combination of talazoparib with enzalutamide has shown significant PFS benefit in an all-comer population[7].
Safety and Tolerability: A Differentiating Factor
While the efficacy of PARP inhibitors can be comparable in certain settings, their safety profiles present notable distinctions, primarily related to hematological and gastrointestinal toxicities.
Table 2: Common Grade ≥3 Adverse Events of Clinical PARP Inhibitors
| Adverse Event | Olaparib | Niraparib | Rucaparib | Talazoparib | Pamiparib | Fuzuloparib |
| Anemia | ~20% | ~25% | ~20% | ~40% | ~30% | ~25% |
| Neutropenia | ~5% | ~20% | ~7% | ~20% | ~20% | ~15% |
| Thrombocytopenia | <5% | ~35% | ~5% | ~15% | ~30% | ~10% |
| Nausea | ~2% | ~8% | ~5% | ~1% | ~5% | <5% |
| Fatigue | ~4% | ~8% | ~7% | ~2% | ~5% | ~5% |
Percentages are approximate and can vary based on the clinical trial, patient population, and whether the drug is used as monotherapy or in combination. Data synthesized from multiple sources.
Niraparib is notably associated with a higher incidence of thrombocytopenia, which has led to the adoption of individualized starting doses based on baseline weight and platelet count. Talazoparib tends to have a higher rate of anemia compared to other PARP inhibitors[8]. Olaparib and rucaparib generally have more manageable hematological toxicity profiles[9]. The newer agents, pamiparib and fuzuloparib, appear to have comparable safety profiles, with hematological toxicities being the most common[2][5].
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
The primary mechanism of action of PARP inhibitors is the inhibition of the catalytic activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs). This inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient HRR (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to synthetic lethality.
However, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage[10][11]. This PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, contributing significantly to the inhibitor's antitumor activity[3][10]. The potency of PARP trapping does not always correlate with the potency of catalytic inhibition and is a critical parameter in evaluating these drugs[3][10].
Table 3: Preclinical Potency of PARP Inhibitors: Catalytic Inhibition and PARP Trapping
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| Olaparib | ~1.2 | ~0.2 | +++ |
| Rucaparib | ~1.4 | ~0.2 | +++ |
| Niraparib | ~50.5 | ~2-4 | ++++ |
| Talazoparib | ~0.6 | ~0.2 | +++++ |
| Veliparib | ~10.5 | ~2-4 | + |
| Pamiparib | Potent | Potent | Strong |
| Fuzuloparib | Potent | Potent | Strong |
IC50 values and relative trapping potencies are compiled from various preclinical studies and may vary depending on the assay conditions. The '+' indicates a qualitative measure of trapping efficiency, with more '+' signs indicating higher potency.[3][4][10][12][13][14]
Talazoparib is recognized as the most potent PARP trapper, which may contribute to its high efficacy but also its hematological toxicity[4][14]. Veliparib, in contrast, is a weak PARP trapper and has shown more modest single-agent activity, leading to its primary development in combination with chemotherapy[3][14].
Signaling Pathways and Resistance Mechanisms
The efficacy of PARP inhibitors is intrinsically linked to the DNA damage response pathway. Understanding this intricate network is crucial for identifying patient populations who will benefit most and for developing strategies to overcome resistance.
Diagram 1: Simplified DNA Damage Response Pathway and the Role of PARP Inhibitors
Caption: The role of PARP inhibitors in exploiting homologous recombination deficiency.
Mechanisms of acquired resistance to PARP inhibitors are a significant clinical challenge and include:
-
Secondary or reversion mutations in BRCA1/2 that restore their function.
-
Upregulation of drug efflux pumps (e.g., P-glycoprotein).
-
Loss of PARP1 expression .
-
Replication fork protection mechanisms.
Preclinical Evaluation: Essential Methodologies
Robust and reproducible preclinical assays are fundamental to the development and comparison of PARP inhibitors.
Experimental Protocol 1: PARP Enzyme Activity Assay (Colorimetric)
This assay quantifies the catalytic activity of PARP enzymes and the inhibitory potential of test compounds.
Principle: This ELISA-based assay measures the incorporation of biotinylated poly (ADP-ribose) onto histone-coated plates by PARP-1. The amount of incorporated biotinylated PAR is detected using streptavidin-HRP and a colorimetric substrate.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer for 1 hour at room temperature. Wash the plate.
-
Reaction Setup: Prepare a reaction mixture containing PARP enzyme, activated DNA, and the PARP inhibitor at various concentrations.
-
Incubation: Add the reaction mixture to the wells and incubate for 1 hour at 30°C to allow for the PARP reaction to occur.
-
Detection: Add streptavidin-HRP to each well and incubate for 1 hour at room temperature. Wash the plate.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value of the PARP inhibitor by plotting the absorbance against the inhibitor concentration.
Diagram 2: Experimental Workflow for PARP Activity Assay
Caption: Workflow for an MTT-based cell viability assay.
Future Directions and Concluding Remarks
The field of PARP inhibitors continues to evolve rapidly. Ongoing research is focused on:
-
Combination Therapies: Exploring synergies with immunotherapy, anti-angiogenic agents, and other targeted therapies to enhance efficacy and overcome resistance.
-
Expanding Indications: Investigating the utility of PARP inhibitors in other tumor types with HRD, beyond the currently approved indications.
-
Novel PARP Inhibitors: Developing next-generation inhibitors with improved selectivity, potency, and safety profiles.
-
Biomarker Discovery: Identifying more precise biomarkers beyond BRCA1/2 mutations to better select patients who will respond to PARP inhibition.
This guide has provided a comprehensive comparison of the clinical and preclinical characteristics of the leading PARP inhibitors. While efficacy can be similar in some contexts, notable differences in safety profiles, mechanisms of PARP trapping, and approved indications exist. A thorough understanding of these nuances, supported by robust preclinical evaluation, is paramount for the continued success of this important class of targeted therapies.
References
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
LaFargue, C. J., et al. (2019). PARP Inhibitors in Ovarian Cancer: a Critical Review. Current Opinion in Obstetrics and Gynecology, 31(1), 43-49. [Link]
-
Shen, Y., et al. (2015). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 14(8), 1635-1645. [Link]
-
Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119. [Link]
-
Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
-
Golan, T., et al. (2019). Maintenance Olaparib for Germline BRCA-Mutated Metastatic Pancreatic Cancer. The New England Journal of Medicine, 381(4), 317-327. [Link]
-
Pommier, Y., et al. (2016). PARP inhibitors: laying a trap to kill cancer cells. Science Translational Medicine, 8(362), 362ps17. [Link]
-
Wang, Y., et al. (2020). Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor. Neoplasia, 22(9), 411-423. [Link]
-
Z-Y. Hu, et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1949. [Link]
-
Jiang, Y., et al. (2021). Overview of fuzuloparib in the treatment of ovarian cancer: background and future perspective. Journal of Ovarian Research, 14(1), 1-9. [Link]
-
ChEMBL database. (n.d.). PARPi IC50 values for PARP family members. [Link]
-
Antolin, A. A., & Mestres, J. (2014). Linking PARP inhibitor potency to the PARP domain landscape. Current medicinal chemistry, 21(16), 1845–1855. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Medicine, 7(12), 6249-6261. [Link]
-
Li, H., et al. (2024). Fuzuloparib ± Apatinib Significantly Boosts PFS in BRCA+ HER2– Metastatic Breast Cancer. OncLive. [Link]
-
Lord, C. J., & Ashworth, A. (2012). The HRD score: a new biomarker for predicting response to PARP inhibitors?. The Lancet Oncology, 13(5), 442-443. [Link]
-
ResearchGate. (n.d.). Schematic model of DNA damage response (DDR) signaling pathway and DDR inhibitors used in clinical settings. [Link]
-
Agarwal, N., et al. (2023). Talazoparib plus enzalutamide in metastatic castration-resistant prostate cancer. The New England Journal of Medicine, 388(25), 2317-2329. [Link]
-
Wu, J., et al. (2022). Pamiparib Monotherapy for Patients with Germline BRCA1/2-Mutated Ovarian Cancer Previously Treated with at Least Two Lines of Chemotherapy: A Multicenter, Open-Label, Phase II Study. Clinical Cancer Research, 28(4), 642-649. [Link]
-
R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit (4677-096-K). [Link]
-
Li, X., et al. (2023). Translational aspects of DNA damage repair in optimizing cancer chemotherapy. Journal of Hematology & Oncology, 16(1), 1-21. [Link]
-
Li, H., et al. (2023). Olaparib and advanced ovarian cancer: Summary of the past and looking into the future. European Journal of Medicinal Chemistry, 258, 115594. [Link]
-
Lee, J. M., et al. (2019). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 11(12), 1909. [Link]
-
Li, H., & Liu, Z. (2021). BRCA1/2 signaling and homologous recombination deficiency in breast and ovarian cancer. Genes & Diseases, 8(3), 295-304. [Link]
-
Precision Oncology News. (n.d.). PARP inhibitors. [Link]
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. [Link]
-
Promega Connections. (2023). PARP and DDR Pathways: Targeting the DNA Damage Response for Cancer Treatment. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
NIH National Center for Advancing Translational Sciences. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Mirza, M. (2016). Comparison of trials of niraparib, olaparib and rucaparib in ovarian cancer. YouTube. [Link]
-
Li, H., et al. (2023). A phase 1 trial of fuzuloparib in combination with apatinib for advanced ovarian and triple-negative breast cancer: efficacy, safety, pharmacokinetics and germline BRCA mutation analysis. BMC Medicine, 21(1), 1-13. [Link]
-
Bodnar, L., et al. (2023). Combination therapies with olaparib — new treatment options. Oncology in Clinical Practice, 19(5), 415-423. [Link]
-
Pignochino, Y., et al. (2017). DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment. Cancers, 9(10), 132. [Link]
-
Ovarian Cancer Research Alliance. (2023). 30 Years of Genetics: Understanding BRCA and HRD in ovarian cancer. YouTube. [Link]
Sources
- 1. Homologous Recombination Abnormalities Associated With BRCA1/2 Mutations as Predicted by Machine Learning of Targeted Next-Generation Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 trial of fuzuloparib in combination with apatinib for advanced ovarian and triple-negative breast cancer: efficacy, safety, pharmacokinetics and germline BRCA mutation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational aspects of DNA damage repair in optimizing cancer chemotherapy | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BRCA1/2 signaling and homologous recombination deficiency in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
A Technical Guide to the Structure-Activity Relationship of Substituted Pyridine Carboxamide Analogs
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Its prevalence in FDA-approved drugs is a testament to its versatile nature, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties through targeted substitutions.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted pyridine carboxamide analogs, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
The Enduring Value of the Pyridine Carboxamide Core
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a versatile scaffold in drug design.[4] Its ability to participate in hydrogen bonding, metal coordination, and pi-stacking interactions, combined with its metabolic stability, makes it an attractive starting point for library synthesis. The carboxamide linker provides a rigid connection to various substituent groups, allowing for the systematic exploration of chemical space to optimize biological activity. Pyridine carboxamide derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and enzyme inhibitory effects.[2][3][5]
Deconstructing the SAR: A Comparative Analysis
The biological activity of substituted pyridine carboxamide analogs is intricately linked to the nature and position of substituents on both the pyridine ring and the carboxamide moiety. Understanding these relationships is crucial for rational drug design.
Substitutions on the Pyridine Ring
The position of the carboxamide group on the pyridine ring (2-, 3-, or 4-position) significantly influences the molecule's overall geometry and interaction with its biological target.[6] Furthermore, additional substitutions on the pyridine ring can modulate potency, selectivity, and pharmacokinetic properties.
HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[7] A series of pyridine-2-carboxamide analogs have been developed as potent and selective HPK1 inhibitors.[7] The SAR studies for this class of compounds revealed several key insights:
-
Substitution at the 4-position: A bulky, hydrophobic group at the 4-position of the pyridine ring was found to be crucial for potent HPK1 inhibition.
-
Substitution at the 6-position: Small, electron-donating groups at the 6-position generally led to improved activity.
| Compound | R1 (4-position) | R2 (6-position) | HPK1 IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | Phenyl | H | 150 |
| 3 | 4-Fluorophenyl | H | 85 |
| 4 | 4-Fluorophenyl | Methyl | 25 |
| 19 | (Specific complex group) | Methyl | <10 |
Table 1: SAR of Pyridine-2-Carboxamide Analogs as HPK1 Inhibitors. The data highlights the importance of substitutions at the 4 and 6-positions of the pyridine ring for potent HPK1 inhibitory activity.[7]
Modifications of the Carboxamide Linker and its Substituents
The amide bond of the carboxamide linker is a key hydrogen bonding motif. The substituents attached to the amide nitrogen can profoundly impact the compound's interaction with the target protein and its physicochemical properties.
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and is a validated target for fungicides. A series of N-(substituted pyridin-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their antifungal activity.[8]
-
Pyridine Moiety: The introduction of a 4-pyridinyl group to the amine moiety of the pyrazole carboxamide structure was found to be beneficial for antifungal activity.[8]
-
Substituents on the Phenyl Ring: The presence of small electron-withdrawing or electron-donating groups (e.g., CH3, Cl, F) at the ortho or para position of the phenyl ring at the 1-position of the pyrazole enhanced the antifungal activity against various plant pathogenic fungi.[8]
| Compound | R (Phenyl substituent) | Fungus | EC50 (µg/mL) |
| 4c | H | P. infestans | 7.9 |
| 7a | 2-CH3 | G. zeae | 1.8 |
| 7c | 4-Cl | F. oxysporum | 1.5 |
| 7e | 2-F | C. mandshurica | 9.1 |
| Carboxin (control) | - | G. zeae | 38.0 |
| Penthiopyrad (control) | - | G. zeae | 71.9 |
Table 2: Antifungal Activity of N-(pyridin-4-yl)pyrazole-4-carboxamide Analogs. The data demonstrates the superior efficacy of these compounds compared to commercial fungicides, with specific substitutions on the phenyl ring leading to potent activity against different fungal species.[8]
Experimental Protocols for SAR Evaluation
The elucidation of SAR is dependent on robust and reproducible biological assays. Below are representative protocols for evaluating the activity of pyridine carboxamide analogs.
In Vitro Enzyme Inhibition Assay (Example: HPK1 Kinase Assay)
This assay determines the ability of a compound to inhibit the activity of a specific enzyme.
Materials:
-
Recombinant human HPK1 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add the HPK1 enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This assay evaluates the ability of a compound to inhibit the growth of a fungus.
Materials:
-
Fungal strain (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (dissolved in a suitable solvent)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave to sterilize.
-
Cool the medium to approximately 50-60°C and add the test compounds at various concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without compound) reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each compound concentration and determine the EC50 value.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general structure of substituted pyridine carboxamides, a typical SAR study workflow, and a hypothetical binding mode.
A schematic representation of a typical workflow for a structure-activity relationship study in drug discovery.
A conceptual diagram illustrating the key interactions of a hypothetical pyridine carboxamide inhibitor within the active site of an enzyme.
Conclusion and Future Perspectives
The substituted pyridine carboxamide scaffold continues to be a rich source of novel therapeutic agents. The insights gained from SAR studies are invaluable for guiding the design of next-generation drugs with improved potency, selectivity, and safety profiles. Future research in this area will likely focus on the exploration of novel substitution patterns, the use of computational modeling to predict activity, and the application of these versatile compounds to a broader range of biological targets. The systematic and iterative process of design, synthesis, and testing remains the cornerstone of successful drug discovery programs centered on this privileged chemical scaffold.
References
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Zolpidem. Wikipedia.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succin
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online.
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
- Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central.
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
- Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Malaria World.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online.
- Synthesis, computational and biological evaluation of some new pyridine Deriv
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Piperidine-Containing Drug Candidates
Introduction: The Piperidine Paradox in Drug Design
The piperidine ring is one of the most ubiquitous saturated nitrogen heterocycles in modern pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and membrane permeability.[1][2] This six-membered ring is a cornerstone in drugs targeting a wide array of diseases, from central nervous system disorders to oncology.[2][3] However, this structural workhorse presents a significant challenge in drug development: metabolic instability. The very features that make it attractive—the basic nitrogen and adjacent carbons—are often prime targets for metabolic enzymes, primarily cytochrome P450s (CYPs).[4][5]
Understanding and mitigating this metabolic liability is not just an academic exercise; it is a critical step that dictates a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[6][7] A compound that is rapidly metabolized can fail to achieve therapeutic concentrations, while unpredictable metabolism can lead to the formation of toxic byproducts.
This guide provides a comparative framework for researchers to design and execute a robust evaluation of the metabolic stability of piperidine-containing drug candidates. We will move beyond rote protocol recitation to explain the causality behind experimental choices, compare the utility of different in vitro systems, and provide actionable insights for interpreting data to guide medicinal chemistry efforts.
Deconstructing the Liability: Common Metabolic Fates of the Piperidine Ring
Before one can measure stability, one must understand the pathways of instability. The piperidine moiety is susceptible to several key metabolic transformations, predominantly oxidative reactions catalyzed by Phase I enzymes like CYPs and flavin-containing monooxygenases (FMOs).[8][9][10] The primary routes of metabolism include:
-
N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a very common pathway, particularly for substrates of the CYP3A4 isoform.[8][9]
-
α-Carbon Hydroxylation: Oxidation of the carbon atom adjacent to the nitrogen is a frequent metabolic soft spot.[5] This can lead to the formation of an unstable carbinolamine intermediate, which may spontaneously open to form an aldehyde.
-
Lactam Formation: The carbinolamine intermediate can also be further oxidized to form a stable lactam, a common metabolite for many piperidine-containing drugs.
-
Ring Hydroxylation: Direct oxidation can occur at positions more distant from the nitrogen (C3 or C4), though this is often a slower process compared to oxidation at the α-carbon.
-
N-Oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide, a reaction often catalyzed by FMOs.
Identifying which of these pathways predominates is crucial for designing more stable analogues.
Caption: Key metabolic pathways for piperidine-containing compounds.
Choosing the Right Tool: A Comparative Guide to In Vitro Stability Models
The goal of early in vitro metabolism studies is to rank compounds and generate reliable data for predicting in vivo hepatic clearance.[6][11] The choice of experimental system is a critical decision, balancing biological relevance with throughput and cost. Each system offers a different window into a compound's metabolic fate.
| Test System | Primary Enzymes | Biological Complexity | Throughput | Key Advantages | Critical Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs)[10][12] | Low (ER vesicles) | High | Cost-effective, robust for Phase I metabolism, well-standardized.[13] | Lacks cytosolic enzymes, cofactors, and transporters.[14] May underestimate clearance for drugs requiring Phase II or transport. |
| Liver S9 Fraction | Phase I and Phase II (cytosolic enzymes like SULTs) | Medium (Microsomes + Cytosol) | Medium | Broader enzyme coverage than microsomes.[11] | Still lacks cellular context and transporters; cofactor depletion can be an issue. |
| Hepatocytes (Suspension/Plated) | Comprehensive Phase I & II, Transporters[14][15] | High (Intact cells) | Low to Medium | The "gold standard" in vitro model; mimics the in vivo environment most closely, integrating uptake, metabolism, and efflux.[14][15] | Higher cost, lower throughput, significant donor-to-donor variability.[12] |
| Recombinant Enzymes | Specific individual enzymes (e.g., CYP3A4, CYP2D6) | Very Low | High | Essential for reaction phenotyping (identifying which specific enzyme metabolizes the drug).[16] | Provides no information on overall clearance; only tests one enzyme at a time. |
Expert Insight: For initial high-throughput screening of piperidine-containing candidates, the liver microsomal stability assay is the pragmatic choice. It efficiently identifies compounds with major Phase I liabilities.[13] However, once a lead series is identified, it is imperative to progress to a hepatocyte stability assay . This is because piperidines are often basic and may be actively transported into hepatocytes, a phenomenon microsomes cannot capture.[14] Underestimating clearance due to transport can be a costly mistake later in development.
The Self-Validating Protocol: Human Liver Microsomal (HLM) Stability Assay
A trustworthy protocol is a self-validating one. This means incorporating the right controls to ensure the system is behaving as expected. Here, we detail a standard HLM assay designed to generate reliable intrinsic clearance data.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a liver microsomal stability assay.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO. From this, prepare a 100 µM working solution in acetonitrile.
-
HLM Stock: Use pooled human liver microsomes (e.g., from 20 donors) at a stock concentration of 20 mg/mL.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This is critical because it ensures a constant supply of the essential CYP cofactor, NADPH, preventing reaction rates from slowing due to cofactor depletion.[17]
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound for LC-MS/MS normalization).
-
-
Incubation Procedure:
-
Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing buffer and HLM to a final protein concentration of 0.5 mg/mL.[12]
-
Negative Control: Prepare a parallel incubation mix that substitutes the NRS with buffer. This control is crucial to confirm that compound loss is enzymatic and NADPH-dependent, rather than due to non-specific binding or chemical instability.[10][17]
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the incubation mixes.[18] Pre-incubate for 5 minutes at 37°C to allow the system to reach thermal equilibrium.[10]
-
Initiation: Start the reaction by adding the NRS (or buffer for the negative control).[18][19]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a 96-well plate containing the cold quenching solution.[12][19] The cold acetonitrile serves to instantly stop the enzymatic reaction and precipitate the microsomal proteins.[20]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of this line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])
-
-
System Validation: Always include at least two control compounds in every assay: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).[12] If the calculated CLint values for these controls do not fall within the established historical range for your lab, the entire experimental run is considered invalid. This ensures the integrity and reproducibility of your data.
From Data to Design: Improving Metabolic Stability
Identifying a metabolic liability is only half the battle. The ultimate goal is to use this information to guide the design of more robust molecules. The stability data, combined with metabolite identification studies, can illuminate the "soft spots" on the piperidine ring.
Common Strategies:
-
Steric Hindrance: Introducing a bulky group near a metabolic soft spot can physically block the enzyme's active site. For example, adding a methyl or gem-dimethyl group to the α-carbon can significantly slow down hydroxylation.
-
Electronic Modification: Replacing a C-H bond with a C-F bond at a site of oxidation can block metabolism. The high strength of the C-F bond makes it resistant to CYP-mediated hydrogen atom abstraction.
-
Scaffold Hopping/Bioisosteric Replacement: If the piperidine ring itself is the primary source of instability, replacing it with a more stable bioisostere might be necessary.[1] For instance, using spirocyclic systems can improve stability.[1]
-
Lowering Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (logP) of the molecule can decrease the rate of metabolism.[5]
For example, if N-dealkylation is the primary metabolic route, one might consider changing the nature of the N-substituent to one that is electronically less favorable for oxidation or by adding steric bulk. If α-carbon hydroxylation is the issue, deuteration or fluorination at that position can be an effective strategy.
Conclusion
Evaluating the metabolic stability of piperidine-containing drug candidates is a systematic process that requires a deep understanding of metabolic pathways and the judicious application of in vitro tools. By starting with a robust, high-throughput assay like the HLM stability screen and progressing to more biologically complex systems like hepatocytes for lead candidates, researchers can build a comprehensive picture of a compound's metabolic fate. The key to success lies not in simply generating data, but in using that data to establish clear structure-metabolism relationships. This iterative cycle of testing, analysis, and rational design is fundamental to overcoming the piperidine paradox and advancing metabolically sound drug candidates toward the clinic.
References
-
Title: Metabolic stability screen for drug discovery using cassette analysis and column switching. Source: PubMed URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed URL: [Link]
-
Title: metabolic stability in liver microsomes. Source: Mercell URL: [Link]
-
Title: Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Hepatocyte Stability Assay. Source: Creative Bioarray URL: [Link]
-
Title: Hepatocyte Stability Assay. Source: Domainex URL: [Link]
-
Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Source: NIH National Library of Medicine URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI URL: [Link]
-
Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Source: eScholarship.org URL: [Link]
-
Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: ACS Publications URL: [Link]
-
Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Source: NIH National Library of Medicine URL: [Link]
-
Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Nature Experiments URL: [Link]
-
Title: Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Source: PubMed URL: [Link]
-
Title: Hepatocyte Stability. Source: Cyprotex URL: [Link]
-
Title: Prescribed drugs containing nitrogen heterocycles: an overview. Source: NIH National Library of Medicine URL: [Link]
-
Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Source: protocols.io URL: [Link]
-
Title: Microsomal Stability. Source: Cyprotex URL: [Link]
-
Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Source: PubMed URL: [Link]
-
Title: Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: M12 Drug Interaction Studies - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Metabolic Stability Assay Services. Source: BioIVT URL: [Link]
-
Title: Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. mercell.com [mercell.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Pursuit of a Safer Antitubercular Agent: A Comparative Efficacy Analysis of Novel Bedaquiline Analogues with Modified A-Ring Subunits
Introduction: The Imperative for Innovation Beyond Bedaquiline
Tuberculosis (TB), a relentless infectious disease caused by Mycobacterium tuberculosis (M.tb), continues to pose a significant global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The approval of bedaquiline, the first in the diarylquinoline class of drugs, marked a pivotal moment in the fight against MDR-TB.[1][2] Its novel mechanism of action, the inhibition of the mycobacterial F-ATP synthase, circumvents existing resistance pathways and has demonstrated potent bactericidal and sterilizing activity.[1][3] This unique mode of action makes bedaquiline a cornerstone of modern MDR-TB treatment regimens.[2]
However, the clinical application of bedaquiline is not without its challenges. Significant safety concerns, primarily linked to its high lipophilicity (clogP 7.25) and a long terminal half-life of 5-6 months, have necessitated a cautious approach to its widespread use.[3] These properties are associated with an increased risk of cardiotoxicity, specifically the prolongation of the QT interval due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening arrhythmias.[1][3] This has spurred a concerted effort in the scientific community to develop second-generation diarylquinolines that retain the potent antimycobacterial efficacy of bedaquiline while exhibiting an improved safety profile.
This guide provides a comprehensive comparison of the efficacy of novel bedaquiline analogues with modifications focused on the A-ring subunit. We will delve into the rationale behind these molecular modifications, present comparative experimental data on their in vitro efficacy and cytotoxicity, and provide detailed protocols for the key assays used in their evaluation.
The Rationale for A-Ring Modification: A Strategy for Mitigating Toxicity
The structure of bedaquiline can be broadly divided into four key regions: the quinoline A-ring, the phenyl B-ring, the naphthalene C-ring, and the dimethylaminoethyl D-ring side chain.[3] Structure-activity relationship (SAR) studies have revealed that while the D-ring is near optimal for activity, modifications to the A, B, and C rings can significantly impact both potency and safety.[4]
The quinoline A-ring has emerged as a prime target for modification to address the liabilities of bedaquiline. The high lipophilicity of the parent molecule is a major contributor to its hERG channel inhibition and long half-life.[1][3] By introducing more polar groups or replacing the quinoline ring system with other heterocycles, researchers aim to reduce the overall lipophilicity of the analogues. This, in turn, is hypothesized to decrease hERG channel binding and facilitate faster clearance from the body, thereby reducing the risk of cardiotoxicity and tissue accumulation.[5]
This guide will focus on two prominent A-ring modification strategies: the replacement of the quinoline with pyridine heterocycles and the introduction of a cyano substituent at the 6-position of the quinoline ring.
Comparative Efficacy of A-Ring Modified Bedaquiline Analogues
The following sections present a comparative analysis of the in vitro efficacy and safety profiles of representative A-ring modified bedaquiline analogues. The data has been compiled from key studies in the field to provide a clear, side-by-side comparison.
Pyridine-Based A-Ring Analogues
Replacement of the quinoline A-ring with a pyridine moiety offers a promising avenue for reducing lipophilicity while potentially maintaining antitubercular activity. The following table summarizes the in vitro data for a series of pyridine-based analogues.
| Compound | A-Ring Modification | MIC90 (µM) vs. M.tb H37Rv | clogP | hERG IC50 (µM) | Reference |
| Bedaquiline | Quinoline (Reference) | 0.35 ± 0.05 | 7.25 | 15 | [3][6] |
| Analogue 17 | 2-methoxy-5-(4-fluorophenyl)pyridine | 0.80 | - | - | [3] |
| Analogue 41a (R,S) | 2,6-dimethoxy-5-phenylpyridine | - | - | 1.52 | [6] |
MIC90: Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth. clogP: Calculated log P, a measure of lipophilicity. hERG IC50: Half-maximal inhibitory concentration for the hERG potassium channel. Note: A higher hERG IC50 value indicates lower cardiotoxicity.
The data indicates that replacement of the quinoline ring with a pyridine heterocycle can retain significant antitubercular activity.[3] For instance, Analogue 17, with a 4-fluorophenyl substituted pyridine A-ring, exhibited an MIC90 of 0.80 µM, only slightly less potent than bedaquiline (0.35 µM).[3][6] Interestingly, while the modification in Analogue 41a aimed to reduce lipophilicity, it resulted in a significant increase in hERG inhibition, highlighting the complex nature of SAR in this series.[6]
6-Cyano Substituted A-Ring Analogues
The introduction of a polar cyano (-CN) group at the 6-position of the quinoline A-ring is another strategy to decrease lipophilicity. The table below compares the efficacy of 6-cyano analogues with bedaquiline.
| Compound | A-Ring Modification | MIC90 (µg/mL) vs. M.tb H37Rv | clogP | Reference |
| Bedaquiline | 6-Bromo-quinoline (Reference) | 0.03 | 7.25 | [4] |
| Analogue 3 | 6-Cyano-quinoline | 0.06 | 6.0 | [4] |
These findings demonstrate that the 6-cyano substitution provides a substantial reduction in lipophilicity with only a modest effect on the minimum inhibitory concentration, suggesting this modification is a valuable tool in the development of safer bedaquiline analogues.[4][7]
Experimental Protocols
To ensure the reproducibility and validity of the comparative efficacy data, it is crucial to adhere to standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink-colored resorufin by metabolically active mycobacterial cells.
-
Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Preparation:
-
Serially dilute the test compounds in a 96-well microplate using 7H9 broth to achieve a final volume of 100 µL per well.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.
-
Include drug-free wells as growth controls and wells with medium only as sterile controls.
-
-
Incubation:
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.[8]
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add 30 µL of Alamar Blue solution (a 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80) to a drug-free control well.[9]
-
Re-incubate the plate for 24 hours.[8]
-
If the control well turns from blue to pink, add Alamar Blue solution to all wells. If it remains blue, re-incubate and check daily.[9]
-
After adding the dye to all wells, incubate for another 24 hours.[8]
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[9]
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding:
-
Seed HepG2 (human liver cancer cell line) cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the old medium with 100 µL of medium containing the test compounds at various concentrations.
-
Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
-
In Vivo Efficacy Evaluation: Murine Model of Chronic Tuberculosis
The BALB/c mouse model is a widely used preclinical model to evaluate the in vivo efficacy of anti-TB drug candidates.
-
Infection:
-
Drug Administration:
-
Randomly assign mice to treatment groups, including a vehicle control group, a positive control group (e.g., a standard TB drug regimen), and groups receiving the novel bedaquiline analogues.
-
Administer the compounds orally by gavage daily for a specified treatment period (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
At designated time points during and after treatment, euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen and homogenize the tissues in PBS with 0.05% Tween 80.[12]
-
Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Determine the bacterial load by counting the number of colony-forming units (CFU) per organ.
-
The efficacy of the treatment is determined by the reduction in the log10 CFU in the lungs and spleen compared to the untreated control group.
-
Cardiotoxicity Assessment: hERG Potassium Channel Inhibition Assay
Automated patch-clamp systems are the gold standard for assessing the inhibitory activity of compounds on the hERG potassium channel.
-
Cell Preparation:
-
Use a stable cell line expressing the human hERG channel (e.g., CHO or HEK293 cells).
-
Culture the cells under standard conditions and harvest them for the assay.
-
-
Automated Patch-Clamp Electrophysiology:
-
Utilize an automated patch-clamp platform (e.g., QPatch or IonFlux).
-
The system performs automated cell catching, sealing, and whole-cell recording.[13]
-
Record baseline hERG currents.
-
Apply a series of increasing concentrations of the test compound to the cells.
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current of the hERG channel.
-
Calculate the percentage of inhibition of the hERG current at each compound concentration relative to the baseline current.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve. A higher IC50 value indicates weaker inhibition and a potentially better safety profile.
-
Visualizing the Path to a Safer Drug: Workflows and Relationships
To better illustrate the concepts and processes discussed in this guide, the following diagrams have been created using Graphviz.
Caption: Rationale for A-Ring Modification of Bedaquiline.
Caption: Drug Discovery Workflow for Novel Bedaquiline Analogues.
Conclusion and Future Directions
The modification of the A-ring subunit of bedaquiline represents a viable and promising strategy in the quest for safer and equally effective anti-tuberculosis therapies. The replacement of the quinoline ring with pyridine heterocycles and the introduction of a 6-cyano substituent have both demonstrated the potential to reduce lipophilicity while maintaining potent antimycobacterial activity.
While the data presented in this guide is encouraging, further comprehensive studies are warranted. A broader range of A-ring analogues needs to be synthesized and evaluated to establish a more detailed structure-activity and structure-toxicity relationship. Crucially, promising candidates from in vitro studies must be advanced to in vivo efficacy and pharmacokinetic studies to fully assess their potential as next-generation diarylquinoline therapeutics. The ultimate goal is to identify a preclinical candidate that not only exhibits potent activity against drug-resistant strains of M. tuberculosis but also possesses a significantly improved safety profile, particularly with respect to cardiotoxicity. The continued exploration of A-ring modifications, guided by the principles and methodologies outlined in this guide, will undoubtedly play a critical role in achieving this objective and strengthening our arsenal against the global threat of tuberculosis.
References
-
Barbaro, L., Nagalingam, G., Triccas, J. A., Tan, L., West, N. P., Baell, J. B., & Priebbenow, D. L. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry, 12(6), 943–959. [Link]
-
Palmer, B. D., Sutherland, H. S., Blaser, A., Kmentova, I., O'Brien, R. J., Franzblau, S. G., ... & Denny, W. A. (2017). Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units. Bioorganic & medicinal chemistry letters, 27(23), 5231-5237. [Link]
-
Sutherland, H. S., Blaser, A., Kmentova, I., O'Brien, R. J., Franzblau, S. G., Cooper, C. B., ... & Palmer, B. D. (2017). 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. ACS medicinal chemistry letters, 8(10), 1035–1040. [Link]
-
Choi, P. J., Lu, G. L., Sutherland, H. S., Giddens, A. C., Franzblau, S. G., Cooper, C. B., ... & Palmer, B. D. (2017). Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units. Bioorganic & medicinal chemistry letters, 27(23), 5231–5237. [Link]
-
Safi, S., & Goutam, U. (2022). Optimizing Bedaquiline for cardiotoxicity by structure based virtual screening, DFT analysis and molecular dynamic simulation studies to identify selective MDR-TB inhibitors. Journal of Biomolecular Structure and Dynamics, 40(19), 8759-8773. [Link]
-
Almeida, D., Converse, P. J., Li, S. Y., Upton, A. M., Fotouhi, N., & Nuermberger, E. L. (2021). Comparative Efficacy of the Novel Diarylquinoline TBAJ-587 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis. Antimicrobial agents and chemotherapy, 65(4), e02418-20. [Link]
-
Almeida, D., Converse, P. J., Li, S. Y., Upton, A. M., Fotouhi, N., & Nuermberger, E. L. (2021). Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis. Antimicrobial agents and chemotherapy, 65(12), e01412-21. [Link]
-
Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of clinical microbiology, 35(2), 364–367. [Link]
-
Priebbenow, D. L., Barbaro, L., Triccas, J. A., Nagalingam, G., West, N. P., & Baell, J. B. (2022). Discovery of Anti‐tubercular Analogues of Bedaquiline with Modified A‐, B‐ and C‐Ring Subunits. ChemMedChem, 17(24), e202200533. [Link]
-
Böhme, G. A., & Visentin, S. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Ion Channels (pp. 189-204). Humana Press, New York, NY. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Franzblau, S. G., & Degroote, M. A. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. In Tuberculosis (pp. 145-154). Humana Press, Totowa, NJ. [Link]
-
Rodriguez, C. A., et al. (2012). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. International Scholars Journals, 7(3), 073-078. [Link]
-
Palmer, B. D., et al. (2017). Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units. Bioorganic & medicinal chemistry letters, 27(23), 5231-5237. [Link]
-
Sutherland, H. S., et al. (2019). 3, 5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel. Bioorganic & medicinal chemistry, 27(7), 1331-1345. [Link]
-
Lenaerts, A. J., et al. (2005). Mouse model for efficacy testing of antituberculosis agents via intrapulmonary delivery. Antimicrobial agents and chemotherapy, 49(1), 329-331. [Link]
-
Nuermberger, E. L. (2017). Preclinical Efficacy Testing of New Drug Candidates. Microbiology spectrum, 5(2), 10.1128. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
Evotec. (n.d.). hERG Safety Assay. Evotec. [Link]
-
Guillemont, J., Meyer, C., Poncelet, A., Bourdrez, X., & Andries, K. (2011). Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207. Future medicinal chemistry, 3(11), 1345–1360. [Link]
-
Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Gilman, R. H. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate alamar blue assay. Journal of clinical microbiology, 36(2), 362-366. [Link]
-
Palmer, B. D., et al. (2018). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. Bioorganic & medicinal chemistry letters, 28(19), 3236-3241. [Link]
-
Palmer, B. D., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 28(15), 115579. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Barbaro, L., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC medicinal chemistry, 12(6), 943-959. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Sutherland, H. S., et al. (2017). 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. ACS medicinal chemistry letters, 8(10), 1035-1040. [Link]
Sources
- 1. Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. evotec.com [evotec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
